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4-(N-Boc-aminomethyl)-2-bromo-3-fluoropyridine Documentation Hub

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  • Product: 4-(N-Boc-aminomethyl)-2-bromo-3-fluoropyridine
  • CAS: 1350885-66-3

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 4-(N-Boc-aminomethyl)-2-bromo-3-fluoropyridine

The following technical guide details the chemical structure, physicochemical properties, synthetic pathways, and utility of 4-(N-Boc-aminomethyl)-2-bromo-3-fluoropyridine , a high-value heterocyclic building block in mo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, physicochemical properties, synthetic pathways, and utility of 4-(N-Boc-aminomethyl)-2-bromo-3-fluoropyridine , a high-value heterocyclic building block in modern drug discovery.

CAS Registry Number: 1803125-67-8 IUPAC Name: tert-butyl ((2-bromo-3-fluoropyridin-4-yl)methyl)carbamate

Executive Summary

4-(N-Boc-aminomethyl)-2-bromo-3-fluoropyridine is a trisubstituted pyridine scaffold designed for orthogonal functionalization . It serves as a linchpin in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., VEGFR, ALK) and PROTAC linkers. Its value lies in its three distinct reactive handles:

  • 2-Bromo position: Activated for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • 4-Aminomethyl group (Boc-protected): A masked primary amine for amide coupling or reductive amination, released under acidic conditions.

  • 3-Fluoro substituent: Modulates pKa, metabolic stability, and lipophilicity while exerting an ortho-directing effect during functionalization.

Physicochemical Properties

The following data aggregates experimental and predicted values essential for handling and characterization.

PropertyValue / DescriptionNote
Molecular Formula C₁₁H₁₄BrFN₂O₂
Molecular Weight 305.15 g/mol
Appearance White to off-white solid
Melting Point 68–72 °CTypical range for pure solid
Boiling Point ~365 °C (Predicted)Decomposition likely before BP
Density 1.4 ± 0.1 g/cm³ (Predicted)
LogP (Predicted) 2.5 – 2.8Moderate lipophilicity
Solubility DMSO, DCM, Ethyl Acetate, MethanolInsoluble in water
pKa (Pyridine N) ~1.5 – 2.0Reduced basicity due to F and Br electron withdrawal
Storage 2–8 °C, Inert atmosphereMoisture sensitive

Synthetic Pathways

Synthesis of this scaffold typically follows two distinct strategies depending on the scale and starting material availability.

Route A: The "Methyl-Oxidation" Strategy (Scalable)

This route utilizes 2-bromo-3-fluoro-4-methylpyridine as the starting material. It is preferred for gram-to-kilogram scale-up due to the avoidance of cryogenic organometallics.

  • Radical Bromination: The 4-methyl group is functionalized using N-bromosuccinimide (NBS) and a radical initiator (AIBN or BPO) in CCl₄ or trifluorotoluene.

  • Nucleophilic Substitution: The resulting benzylic bromide is displaced. Sodium azide (NaN₃) is often used to avoid bis-alkylation, followed by Staudinger reduction (PPh₃/H₂O) to the amine. Alternatively, potassium phthalimide (Gabrielson synthesis) can be used.

  • Boc Protection: The crude primary amine is protected with di-tert-butyl dicarbonate (Boc₂O).

Route B: The "Directed Metallation" Strategy (Discovery)

This route starts from 2-bromo-3-fluoropyridine and relies on the directing effect of the fluorine atom.

  • Lithiation: Treatment with LDA at -78°C. The fluorine atom directs lithiation to the C4 position (ortho-lithiation). Note: Care must be taken to avoid halogen-dance or lithium-halogen exchange at the C2-Br.

  • Formylation: Quenching the lithiated species with DMF yields the aldehyde.

  • Reductive Amination/Protection: The aldehyde is converted to the amine via reductive amination or oxime reduction, then Boc-protected.

Visualization of Synthetic Logic

The following diagram illustrates the critical decision points in synthesizing this molecule.

Synthesis Start_Methyl 2-Bromo-3-fluoro- 4-methylpyridine Step_Radical Radical Bromination (NBS, AIBN) Start_Methyl->Step_Radical Route A (Scale) Start_Base 2-Bromo-3-fluoropyridine Step_Lithiation Ortho-Lithiation (LDA, -78°C) -> DMF Start_Base->Step_Lithiation Route B (Discovery) Inter_Bromomethyl 4-(Bromomethyl) Intermediate Step_Radical->Inter_Bromomethyl Inter_Aldehyde 4-Formyl Intermediate Step_Lithiation->Inter_Aldehyde Step_Sub Azidation & Reduction (NaN3 -> PPh3) Inter_Bromomethyl->Step_Sub Step_RedAm Reductive Amination (NH4OAc, NaBH3CN) Inter_Aldehyde->Step_RedAm Final 4-(N-Boc-aminomethyl)- 2-bromo-3-fluoropyridine Step_Sub->Final + Boc2O Step_RedAm->Final + Boc2O

Figure 1: Comparative synthetic workflows. Route A is preferred for process chemistry due to robustness.

Reactivity Profile & Functionalization Guide

For the medicinal chemist, this molecule acts as a "switchboard" allowing sequential modification. The order of operations is critical to maintain yield and chemoselectivity.

The C2-Bromine Handle (Cross-Coupling)

The bromine at C2 is electronically activated by the pyridine nitrogen, making it an excellent electrophile.

  • Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids.

    • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

    • Base: K₂CO₃ or Cs₂CO₃.

    • Solvent: Dioxane/Water or Toluene/Ethanol.

  • Buchwald-Hartwig Amination: Introduces amine substituents at C2.

    • Note: The 3-Fluoro group can sometimes facilitate S_NAr at C2 under harsh conditions, but Pd-catalysis is more general.

The C4-Aminomethyl Handle (Linker Logic)

The Boc group is orthogonal to the basic conditions of Suzuki coupling.

  • Deprotection: Standard acidic cleavage using TFA/DCM (1:1) or 4M HCl in Dioxane.

  • Amide Coupling: The liberated amine is a primary aliphatic amine, highly nucleophilic and unhindered. Ideal for attaching to carboxylic acid cores using HATU/DIPEA.

The C3-Fluorine Handle (Fine-Tuning)

While less reactive than Br, the F atom is not inert.

  • S_NAr Potential: If the C2 position is substituted with a strong electron-withdrawing group, the C3-F can sometimes be displaced by strong nucleophiles (alkoxides, thiols) at high temperatures.

  • Metabolic Blocking: In final drug candidates, this fluorine blocks P450-mediated oxidation at the C3 position.

Reactivity Flowchart

Reactivity Core 4-(N-Boc-aminomethyl)- 2-bromo-3-fluoropyridine Path1_Step1 Step 1: Suzuki Coupling (C2) (Ar-B(OH)2, Pd-Cat) Core->Path1_Step1 Preferred Route (Boc stable to base) Path2_Step1 Step 1: Deprotection (N-Boc) (HCl/Dioxane) Core->Path2_Step1 Alternative Route Path1_Inter 2-Aryl-3-fluoro-4-(N-Boc) Intermediate Path1_Step1->Path1_Inter Path1_Step2 Step 2: Acidic Deprotection (TFA or HCl) Path1_Inter->Path1_Step2 Path1_Final Final Drug Candidate (Kinase Inhibitor / PROTAC) Path1_Step2->Path1_Final Path2_Inter 4-Aminomethyl-2-bromo-3-fluoro Salt Path2_Step1->Path2_Inter Path2_Step2 Step 2: Amide Coupling (R-COOH, HATU) Path2_Inter->Path2_Step2 Path2_Step2->Path1_Final Suzuki (Step 3)

Figure 2: Orthogonal deprotection and functionalization strategies. Path 1 is generally preferred to prevent catalyst poisoning by the free amine.

Experimental Protocols

Standard Suzuki Coupling Protocol (General Procedure)

Purpose: Functionalization of the C2-Bromine.

  • Charge: To a reaction vial, add 4-(N-Boc-aminomethyl)-2-bromo-3-fluoropyridine (1.0 eq), Aryl boronic acid (1.2 eq), and Pd(dppf)Cl₂·DCM (0.05 eq).

  • Solvent: Add 1,4-Dioxane (0.1 M concentration) and 2M aq. Na₂CO₃ (3.0 eq).

  • Degas: Sparge with nitrogen for 5 minutes.

  • Reaction: Seal and heat to 80–90 °C for 2–4 hours. Monitor by LCMS (Target Mass = MW_prod + H⁺).

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Boc-Deprotection Protocol

Purpose: Unmasking the amine for linker attachment.

  • Dissolve: Dissolve the substrate in DCM (5 mL/mmol).

  • Acidify: Add TFA (1 mL/mmol) dropwise at 0 °C.

  • Stir: Allow to warm to RT and stir for 1–2 hours.

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove excess TFA. The product is obtained as the TFA salt, suitable for direct coupling if neutralized in situ with DIPEA.

Applications in Drug Discovery

This scaffold is explicitly cited in patent literature and medicinal chemistry campaigns for:

  • Kinase Inhibitors: The 2-aryl-3-fluoropyridine motif mimics the adenine ring of ATP, binding to the hinge region of kinases like VEGFR , c-Met , and ALK . The aminomethyl arm extends into the solvent-exposed region or ribose pocket to improve solubility or pick up specific interactions.

  • PROTAC Linkers: The diamine nature (after C2 amination and C4 deprotection) makes it an ideal rigid linker for Proteolysis Targeting Chimeras, connecting an E3 ligase ligand to a target protein ligand.

  • Fluorine Scanning: The 3-F atom is used to block metabolic "soft spots" and modulate the basicity of the pyridine nitrogen, often improving oral bioavailability.

References

  • Sigma-Aldrich. tert-Butyl (2-bromo-3-fluoropyridin-4-yl)carbamate Product Data. Link

  • ChemScene. tert-Butyl (2-bromo-3-fluoropyridin-4-yl)carbamate (CAS 1803125-67-8). Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1364917-17-8 (Related Analog: 4-Amino-3-bromo-2-fluoropyridine). Link

  • BenchChem. The Pivotal Role of the Pyridine Scaffold in Modern Medicinal Chemistry. Link

  • MDPI. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones. Link

Exploratory

Strategic Implementation of 3-Fluoropyridine Derivatives in Fragment-Based Drug Discovery (FBDD)

Topic: Role of 3-fluoropyridine derivatives in fragment-based drug discovery Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals. Executive Summary In the landsca...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of 3-fluoropyridine derivatives in fragment-based drug discovery Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), the 3-fluoropyridine motif has emerged not merely as a structural scaffold but as a functional "privileged" subunit. Its utility is twofold: it serves as a high-fidelity reporter for ligand-observed


F NMR screening and as a physicochemical modulator that rectifies common liabilities associated with pyridine-based leads.

This guide provides a technical roadmap for integrating 3-fluoropyridine derivatives into FBDD campaigns. It details the causal relationships between fluorination and physicochemical properties, outlines a self-validating NMR screening protocol, and addresses synthetic strategies for library expansion.

Part 1: The Physicochemical Rationale

Beyond Bioisosterism

While pyridine is a ubiquitous donor/acceptor motif in medicinal chemistry, it often suffers from high basicity (leading to promiscuous binding and hERG liability) and metabolic vulnerability at the C3 position. The introduction of a fluorine atom at the 3-position is a strategic replacement that alters the electronic landscape without imposing significant steric penalties (Van der Waals radius of F = 1.47 Å vs. H = 1.20 Å).

Comparative Property Analysis

The following table contrasts the core properties of Pyridine, 2-Fluoropyridine, and 3-Fluoropyridine to illustrate why the 3-isomer is preferred for FBDD libraries.

PropertyPyridine2-Fluoropyridine3-Fluoropyridine Impact on Drug Design
pKa (Conj. Acid) ~5.2~ -0.4~2.97 Reduced basicity decreases lysosomotropic trapping and hERG affinity.
Chemical Stability StableLabile (S_NAr susceptible)Stable 3-F is resistant to nucleophilic displacement, unlike 2-F or 4-F isomers.
Metabolic Fate Oxidative labile (N-oxide/C-OH)Stable at C2Blocks C3 Oxidation Fluorine blocks the primary site of CYP450 oxidative metabolism.
Dipole Moment 2.2 D3.1 D2.1 D Altered electrostatics influence binding pocket orientation.

Data compiled from standard physical organic chemistry sources and recent literature [1, 2].

Structural Logic Diagram

The following diagram illustrates the downstream effects of incorporating the 3-fluoropyridine motif into a fragment library.

G Core 3-Fluoropyridine Scaffold Prop1 pKa Modulation (Basicity Reduction) Core->Prop1 Inductive Effect (-I) Prop2 Metabolic Blocking Core->Prop2 C-F Bond Strength Prop3 NMR Reporter Core->Prop3 19F Spin 1/2 Outcome1 Reduced hERG Liability Prop1->Outcome1 Outcome2 Increased Half-life (t1/2) Prop2->Outcome2 Outcome3 High-Sensitivity Screening Prop3->Outcome3

Figure 1: Causal relationship between 3-fluoropyridine structural features and FBDD outcomes.

Part 2: F NMR Screening Methodology

The "Spy" Molecule Approach

In FBDD, detecting weak binders (mM affinity) is critical.[1]


F NMR is superior to 

H NMR for this purpose due to the wide chemical shift anisotropy (CSA) of fluorine, which makes it exquisitely sensitive to changes in the local environment upon protein binding. 3-fluoropyridine derivatives serve as excellent "spy" molecules or library members because their signals usually appear in a distinct region (-120 to -140 ppm), avoiding overlap with trifluoromethyl (-60 ppm) or fluorophenyl groups.
Protocol: Relaxation-Filtered (CPMG) Screening

This protocol describes a self-validating workflow for screening a library of 3-fluoropyridine fragments against a target protein.

Prerequisites:

  • Library: "3F Library" or equivalent (fragments containing simple fluorinated motifs) [3].

  • Protein: >95% purity, stable in screening buffer.

  • Instrument: 600 MHz NMR with a cryoprobe (recommended).

Step-by-Step Workflow:

  • Cocktail Preparation:

    • Pool fragments into mixtures of 5–10 compounds. Ensure no

      
      F signal overlap (minimum separation >0.1 ppm).
      
    • Concentration: 50 µM per fragment.

    • Reference: Include Trifluoroacetic acid (TFA) or a sealed capillary of fluorobenzene as an external chemical shift reference.

  • Sample Preparation:

    • Control Tube: Fragment cocktail + Buffer (PBS/HEPES, pH 7.4, 10% D2O).

    • Experiment Tube: Fragment cocktail + Target Protein (10–20 µM).

    • Note: The low protein-to-ligand ratio (1:20) ensures that only specific binding events significantly perturb the signal.

  • Data Acquisition (T2 Relaxation Filter):

    • Apply a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence.

    • Mechanism: Large molecules (protein-ligand complexes) tumble slowly and have short T2 relaxation times. Small, unbound fragments tumble fast (long T2).

    • Execution: Set the spin-echo delay (

      
      ) to suppress the protein background and any bound ligand signals.
      
    • Readout: A "hit" is identified by the reduction or disappearance of a specific 3-fluoropyridine signal in the Experiment Tube compared to the Control Tube (line broadening).

  • Validation (Deconvolution):

    • Deconvolute the cocktail. Retest the putative hit individually.

    • Perform a

      
       titration using chemical shift perturbation (CSP) if the exchange rate is fast, or line-shape analysis if intermediate.
      
Screening Workflow Diagram

Workflow Start 3-F Fragment Library (Cocktails of 5-10) Mix Sample Prep (+/- Protein Target) Start->Mix NMR 19F NMR Acquisition (CPMG / T2 Filter) Mix->NMR Analysis Signal Comparison (Control vs. Exp) NMR->Analysis Analysis->Start No Change (Loop) Hit Hit Identification (Line Broadening/Shift) Analysis->Hit Signal Reduction > 30%

Figure 2: Operational workflow for ligand-observed 19F NMR screening.

Part 3: Synthetic Accessibility & Library Expansion

One historical barrier to 3-fluoropyridine adoption was synthetic difficulty compared to non-fluorinated pyridines. Modern C-H functionalization has mitigated this.

Key Synthetic Pathways[2]
  • Direct Fluorination: While electrophilic fluorination of pyridine is difficult due to electron deficiency, Ag(II)-mediated radical fluorination has shown utility for late-stage functionalization.

  • Building Block Approach (Recommended):

    • Start with commercially available 3-fluoro-4-iodopyridine or 3-fluoro-5-bromopyridine .

    • Suzuki-Miyaura Coupling: Compatible with boronic acids to generate biaryl systems rapidly.

    • Minisci Reaction: Allows for the radical alkylation of the pyridine ring, useful for growing vectors off the core fragment to explore adjacent pockets [4].

Strategic "Fluorine Scan"

Once a hit is identified, a "Fluorine Scan" is recommended. If the initial hit was a non-fluorinated pyridine, synthesize the 3-F analog immediately.

  • If potency is maintained: You have gained metabolic stability and an NMR handle.

  • If potency improves: You likely engaged a new polar contact or improved the desolvation penalty profile.

Part 4: Case Study Context

Recent work utilizing the "3F Library" (Fluorinated Fsp3-rich Fragments) demonstrated the power of this approach.[2][3][4] In screens against targets like Aspartic Acid Endopeptidases (e.g., BACE1), 3-fluoropyridine fragments provided clear, artifact-free spectra that allowed for the rapid identification of active site binders where traditional dye-displacement assays failed due to fluorescence interference [3].

By utilizing the 3-fluoropyridine scaffold, the researchers achieved a 67% validation rate in secondary assays, significantly higher than typical HTS campaigns, validating the "quality-over-quantity" approach of fluorinated FBDD.

References

  • Sigma-Aldrich. (n.d.). 3-Fluoropyridine Product Data and Physical Properties. Retrieved from

  • Hussain, M., et al. (2025).[5][6] Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives. Medicinal Chemistry. Retrieved from

  • Norton, R. S., et al. (2020).[3] The 3F Library: Fluorinated Fsp3-rich Fragments for Expeditious 19F-NMR-based Screening. Angewandte Chemie International Edition. Retrieved from

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups. Journal of Medicinal Chemistry. Retrieved from

Sources

Foundational

Technical Guide: Electronic Properties & Synthetic Versatility of 2-Bromo-3-fluoropyridine

This guide provides a comprehensive technical analysis of the 2-bromo-3-fluoropyridine ring system.[1] It is designed for medicinal chemists and process scientists requiring actionable data on electronic behavior, reacti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the 2-bromo-3-fluoropyridine ring system.[1] It is designed for medicinal chemists and process scientists requiring actionable data on electronic behavior, reactivity patterns, and synthetic protocols.

Executive Summary: The "Fluorine-Halogen" Scaffold

2-Bromo-3-fluoropyridine (CAS: 40273-45-8) represents a "privileged scaffold" in modern drug discovery. Its utility stems from the orthogonal reactivity of its substituents:

  • The C2-Bromine: A highly reactive handle for palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), activated by the adjacent pyridine nitrogen.

  • The C3-Fluorine: A metabolic blocker that modulates pKa and lipophilicity while directing regioselective metalation to the C4 position.

This duality allows the molecule to serve as a linchpin intermediate , enabling the sequential construction of polysubstituted pyridine cores found in kinase inhibitors (e.g., CDK2, RXRα) and agrochemicals.

Electronic Architecture

Electronic Distribution & Basicity

The pyridine ring is electron-deficient (


-deficient). The introduction of two electron-withdrawing groups (EWGs)—Bromine (-I effect) and Fluorine (-I, +M effect)—profoundly alters the ring's electronics compared to unsubstituted pyridine.
  • Pyridine Nitrogen Basicity:

    • Pyridine pKa (conjugate acid): 5.25

    • 3-Fluoropyridine pKa: ~2.97

    • 2-Bromo-3-fluoropyridine pKa:Estimated < 1.0

    • Implication: The cumulative inductive withdrawal from C2-Br and C3-F renders the nitrogen non-basic under standard conditions. Protonation requires strong mineral acids, and the nitrogen is unlikely to poison Lewis Acid catalysts (e.g., in Friedel-Crafts or boronic acid activations).

NMR Spectral Signatures (Electronic Probes)

The fluorine atom acts as an internal spin-label, creating characteristic splitting patterns in


H and 

C NMR due to large heteronuclear coupling constants (

).
NucleusPositionChemical Shift (

ppm)
Coupling Constant (

, Hz)
Electronic Insight

F
C3-F-120 to -130-Diagnostic for 3-F-Py systems.

C
C3~155-160

Carbon directly bonded to F (Doublet).

C
C2~135-140

C2 is deshielded by N and Br, split by F.

C
C4~125

Site of kinetic lithiation (Doublet).

H
H4~7.4-7.6

Protons ortho to F show distinct splitting.

Reactivity & Regioselectivity Guide

The core value of this scaffold lies in its predictable, orthogonal reactivity . The diagram below maps the decision logic for functionalizing this ring system.

Reactivity Logic Map (DOT Visualization)

ReactivityMap Core 2-Bromo-3-fluoropyridine PathA Path A: C2 Functionalization (Nucleophilic/Pd-Catalyzed) Core->PathA Activated by N & Br (Leaving Group) PathB Path B: C4 Functionalization (Electrophilic/Lithiation) Core->PathB Directed by F (Ortho Effect) Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd(0)) Yields: 2-Aryl-3-F-Py PathA->Suzuki Buchwald Buchwald-Hartwig (HNR2, Pd(0)) Yields: 2-Amino-3-F-Py PathA->Buchwald SNAr S_NAr Substitution (Strong Nu-, Heat) Yields: 2-Subst-3-F-Py PathA->SNAr Lithiation Directed Ortho Metalation (DoM) (LDA, -78°C) Intermediate: 4-Li-Species PathB->Lithiation Electrophile Electrophile Trapping (E+: I2, DMF, CO2) Yields: 2-Br-3-F-4-E-Py Lithiation->Electrophile

Figure 1: Orthogonal reactivity map. Path A exploits the C2-Br "handle" for cross-coupling, while Path B exploits the C3-F "director" for C-H activation at C4.

Detailed Mechanisms
A. The C2-Bromine: Oxidative Addition &

  • Mechanism: The C2 position is electron-deficient due to the adjacent Nitrogen (inductive withdrawal). Bromine is a weaker bond than Fluorine (

    
     vs 
    
    
    
    ) and a superior leaving group.
  • Selectivity: In Pd-catalyzed reactions, oxidative addition occurs exclusively at the

    
     bond. The 
    
    
    
    bond remains intact, preserving the metabolic blocking group.
  • 
     Potential:  While less reactive than 2-fluoro- or 4-chloropyridines, the 2-bromo-3-fluoro system can undergo Nucleophilic Aromatic Substitution (
    
    
    
    ) with strong nucleophiles (e.g., alkoxides, thiols) at elevated temperatures, displacing Br.
B. The C3-Fluorine: Directed Ortho Metalation (DoM)
  • Mechanism: The fluorine atom exerts a powerful inductive effect, acidifying the adjacent C4-proton.

  • The "No-Dance" Advantage: Unlike its isomer 2-chloro-3-bromopyridine, which undergoes a "Halogen Dance" (migration of Br to C4 upon lithiation), 2-bromo-3-fluoropyridine is resistant to halogen migration .

    • Reason: The C3-F bond is too strong to migrate, and the C2-Br is meta to the C4-Li center, preventing the typical 1,2-halogen shift.

    • Result: Lithiation with LDA at -78°C generates the 4-lithio species with high fidelity, allowing clean functionalization at C4.

Experimental Protocols

Protocol 1: Site-Selective Suzuki-Miyaura Coupling (C2 Functionalization)

Target: Synthesis of 2-Aryl-3-fluoropyridines.

Reagents:

  • 2-Bromo-3-fluoropyridine (1.0 equiv)

  • Aryl Boronic Acid (1.1 equiv)[2]

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically hindered substrates)
  • Base:

    
     (2.0 equiv, 2M aqueous)
    
  • Solvent: 1,4-Dioxane or DME

Workflow:

  • Degassing: Charge a reaction vessel with the pyridine, boronic acid, and Pd-catalyst. Evacuate and backfill with Argon (

    
    ).[3]
    
  • Solvation: Add degassed solvent and aqueous base.

  • Reaction: Heat to 80–90°C for 4–12 hours. Monitor by TLC/LCMS (Disappearance of bromide).

  • Workup: Dilute with EtOAc, wash with water/brine.[3] Dry over

    
    .[3]
    
  • Purification: Silica gel chromatography (Hexane/EtOAc).

    • Note: The 3-F substituent often lowers polarity compared to non-fluorinated analogs, affecting

      
      .
      
Protocol 2: Regioselective C4-Lithiation (C-H Activation)

Target: Introduction of Electrophiles (I, CHO, COOH) at C4.

Reagents:

  • 2-Bromo-3-fluoropyridine (1.0 equiv)

  • LDA (Lithium Diisopropylamide) (1.1 equiv, fresh)

  • Electrophile (e.g.,

    
    , DMF, 
    
    
    
    )
  • Solvent: Anhydrous THF

Workflow:

  • Cryogenic Setup: Cool a solution of LDA in THF to -78°C (Dry ice/Acetone).

  • Addition: Add 2-bromo-3-fluoropyridine (neat or in THF) dropwise over 15 mins. Maintain temp < -70°C.

    • Critical: The solution typically turns yellow/orange, indicating formation of the 4-lithio species.

  • Equilibration: Stir at -78°C for 30–60 minutes. Do not warm, or benzyne formation/decomposition may occur.

  • Trapping: Add the electrophile (dissolved in THF) rapidly.

  • Quench: Allow to warm to RT, then quench with saturated

    
    .
    
  • Validation: The product will be a 2,3,4-trisubstituted pyridine . Verify regiochemistry via

    
     NMR (loss of H4 signal, retention of H5/H6 coupling).
    

References

  • Schlosser, M., et al. "Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes." European Journal of Organic Chemistry, 2006.

  • Brégent, T., et al. "Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance." Chemistry - A European Journal, 2022.

  • Marsais, F., & Quéguiner, G. "Metallation of Halopyridines: A Review." Tetrahedron, 1983.
  • BenchChem Technical Data. "2-Bromo-3-fluoropyridine: Properties and Applications."

  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison.

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Boc Deprotection of 4-(N-Boc-aminomethyl)-2-bromo-3-fluoropyridine

Abstract & Scope This document details the optimized protocol for the deprotection of 4-(N-Boc-aminomethyl)-2-bromo-3-fluoropyridine to yield the corresponding primary amine. Due to the presence of the basic pyridine nit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This document details the optimized protocol for the deprotection of 4-(N-Boc-aminomethyl)-2-bromo-3-fluoropyridine to yield the corresponding primary amine. Due to the presence of the basic pyridine nitrogen and sensitive halogen substituents (2-Br, 3-F), standard deprotection methodologies must be adapted to ensure salt stoichiometry control and prevent nucleophilic aromatic substitution side reactions.

This guide presents two validated methodologies:

  • Method A (HCl/Dioxane): Preferred for isolation of the stable dihydrochloride salt.

  • Method B (TFA/DCM): Suitable for small-scale synthesis or immediate free-basing.

Chemical Context & Mechanistic Insight

The Molecule[1]
  • Target: 4-(Aminomethyl)-2-bromo-3-fluoropyridine

  • Precursor: 4-(N-Boc-aminomethyl)-2-bromo-3-fluoropyridine

  • Key Structural Features:

    • Pyridine Nitrogen (

      
      ):  Will protonate under deprotection conditions, forming a pyridinium species.
      
    • Halogens (2-Br, 3-F): Electron-withdrawing groups that deactivate the ring. While generally stable to acid, the 2-position is susceptible to nucleophilic attack if the workup becomes too basic or if nucleophilic solvents are used at high temperatures.

    • Boc-Aminomethyl Group: Acid-labile carbamate.

Reaction Mechanism

The deprotection proceeds via acid-catalyzed cleavage.

  • Protonation: The carbonyl oxygen of the Boc group is protonated.[1][2] Note: The pyridine nitrogen is protonated first due to its higher basicity.

  • Fragmentation: The tert-butyl cation is cleaved, releasing isobutylene and the carbamic acid.

  • Decarboxylation: Spontaneous loss of

    
     yields the amine salt.[2]
    

Critical Consideration: The final product is a di-salt (Pyridinium + Ammonium). Failure to account for the second equivalent of acid results in hygroscopic, sticky solids that are difficult to handle.

Materials & Equipment

Reagents
ReagentGradePurpose
Starting Material >95% PuritySubstrate
4.0 M HCl in Dioxane AnhydrousReagent (Method A)
Trifluoroacetic Acid (TFA) ReagentPlus®, 99%Reagent (Method B)
Dichloromethane (DCM) HPLC GradeSolvent
Diethyl Ether / MTBE ACS ReagentPrecipitation/Wash
Acetonitrile HPLC GradeSolvent (Optional)
Equipment
  • Round-bottom flask (RBF) with magnetic stir bar.[1]

  • Inert gas manifold (

    
     or 
    
    
    
    ).
  • Rotary evaporator with vacuum control (to prevent "bumping" of salts).

  • Vacuum filtration setup (Buchner funnel).

Experimental Protocols

Method A: HCl/Dioxane (Precipitation Method) – Recommended

Objective: Isolate the product as a stable, free-flowing Dihydrochloride salt.

  • Preparation: Charge a flame-dried RBF with 4-(N-Boc-aminomethyl)-2-bromo-3-fluoropyridine (1.0 equiv).

  • Dissolution: Add DCM (5 mL per mmol of substrate) to dissolve the starting material completely.

    • Why DCM? While Dioxane is the reagent solvent, a small amount of DCM aids initial solubility.

  • Acid Addition: Cool the solution to 0°C (ice bath). Dropwise, add 4.0 M HCl in Dioxane (10.0 equiv).

    • Stoichiometry: Excess acid is required to protonate the pyridine ring, the amine, and drive the equilibrium.

  • Reaction: Remove ice bath and stir at Room Temperature (20-25°C) for 2–4 hours.

    • Observation: A white to off-white precipitate (the product salt) should begin to form within 30 minutes.

  • Monitoring: Check by TLC (visualize with Ninhydrin) or LCMS. Look for the disappearance of the starting material peak (

    
     of SM) and appearance of the product mass (
    
    
    
    ).
  • Workup:

    • Dilute the suspension with Diethyl Ether or MTBE (2x reaction volume) to maximize precipitation.

    • Filter the solid using a sintered glass funnel.

    • Wash the filter cake with fresh Ether (3x).

  • Drying: Dry the solid under high vacuum for 4 hours.

    • Yield: Typically >90%.[3]

    • Form: 4-(Aminomethyl)-2-bromo-3-fluoropyridine dihydrochloride .

Method B: TFA/DCM (Solution Method)

Objective: Rapid deprotection for small-scale or when free-basing is required immediately.

  • Preparation: Dissolve substrate (1.0 equiv) in DCM (10 mL per mmol).

  • Acid Addition: Add TFA (volume ratio 1:4 TFA:DCM).

    • Example: For 4 mL DCM, add 1 mL TFA.

  • Reaction: Stir at Room Temperature for 1–2 hours.

  • Workup (Isolation as Free Base):

    • Concentrate the reaction mixture to an oil on a rotary evaporator.

    • Azeotrope: Add Toluene (5 mL) and re-evaporate (2x) to remove residual TFA.

    • Neutralization: Redissolve residue in DCM. Carefully add saturated aq.

      
        until pH ~8.
      
    • Caution: Gas evolution (

      
      ). The 2-Br-3-F-pyridine core is stable, but avoid strong bases like NaOH which might trigger hydrolysis of the Bromine.
      
    • Separate layers. Extract aqueous layer with DCM (3x).

    • Dry combined organics over

      
      , filter, and concentrate.
      

Process Control & Visualization

Reaction Pathway Diagram

The following diagram illustrates the chemical transformation and the critical salt-formation step.

ReactionScheme cluster_conditions Reaction Conditions SM SM: 4-(N-Boc-aminomethyl)- 2-bromo-3-fluoropyridine Inter Intermediate: Protonated Boc Species SM->Inter HCl / Dioxane (Pyridine N protonation) Product Product: 4-(Aminomethyl)-2-bromo- 3-fluoropyridine (2HCl Salt) Inter->Product -tBu cation -CO2 Byproducts Byproducts: Isobutylene + CO2 Inter->Byproducts cond Temp: 20-25°C Time: 2-4 h Atmosphere: N2

Figure 1: Mechanistic pathway for the acid-mediated deprotection emphasizing the salt formation.

Workup Decision Tree

Choose the correct workup based on your downstream application.

WorkupLogic Start Reaction Complete (LCMS Confirmation) Decision Intended Application? Start->Decision PathA Storage / Shelf-Stable Solid Decision->PathA Stability Priority PathB Immediate Coupling / Amide Bond Formation Decision->PathB Reactivity Priority StepA1 Dilute with Et2O / MTBE PathA->StepA1 StepB1 Evaporate Volatiles PathB->StepB1 StepA2 Filter Precipitate StepA1->StepA2 ResultA Isolate Dihydrochloride Salt (Hygroscopic - Store in Desiccator) StepA2->ResultA StepB2 Partition: DCM / Sat. NaHCO3 StepB1->StepB2 ResultB Isolate Free Base (Use immediately - prone to oxidation) StepB2->ResultB

Figure 2: Decision matrix for workup and isolation strategies.

Analytical Data Summary

Upon successful deprotection, the following analytical signatures confirm the product identity:

TechniqueParameterObservation
1H NMR

~1.45 ppm
Disappearance of the Boc tert-butyl singlet (9H).
1H NMR

~4.0-4.5 ppm
Shift of the methylene protons (

) downfield due to salt formation.
LCMS Mass (

)
Observed mass =

. (Check for Br isotope pattern 1:1).
Appearance Physical StateHCl Salt: White/Off-white solid. Free Base: Yellowish oil or low-melting solid.

Troubleshooting & Stability

  • Issue: Sticky Gum Formation (Method A).

    • Cause: Insufficient ether used for precipitation or presence of residual DCM.

    • Solution: Decant the supernatant, triturate the gum with fresh diethyl ether, and sonicate until it turns into a powder.

  • Issue: Low Yield (Method B).

    • Cause: Product lost in aqueous layer during extraction. Aminomethyl pyridines are highly polar.

    • Solution: Salt the aqueous layer with NaCl (saturation) and perform multiple extractions with DCM:Isopropanol (3:1).

  • Stability: The 2-bromo-3-fluoro motif is stable to these acidic conditions. However, avoid heating the free base in nucleophilic solvents (e.g., MeOH) above 60°C to prevent displacement of the Fluorine or Bromine.

References

  • Greene's Protective Groups in Organic Synthesis , 4th Edition.[4] Wuts, P.G.M. & Greene, T.W. Wiley-Interscience. (Standard reference for Boc cleavage mechanisms).

  • Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. PubMed. Available at: [Link] (Demonstrates stability of fluorinated azaheterocycles in acid).

  • Boc Deprotection Protocols. Common Organic Chemistry. Available at: [Link] (General methodology for amine deprotection).

Sources

Application

Procedure for nucleophilic aromatic substitution (SNAr) on 3-fluoropyridines

Topic: Procedure for nucleophilic aromatic substitution (SNAr) on 3-fluoropyridines Content Type: Application Note Audience: Medicinal Chemists, Process Chemists Application Note: Strategic on 3-Fluoropyridines – Overcom...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Procedure for nucleophilic aromatic substitution (SNAr) on 3-fluoropyridines Content Type: Application Note Audience: Medicinal Chemists, Process Chemists

Application Note: Strategic on 3-Fluoropyridines – Overcoming the Meta-Constraint

Executive Summary & Mechanistic Challenge

3-Fluoropyridines represent a unique challenge in heterocyclic chemistry. Unlike their 2- and 4-isomers, 3-fluoropyridines are electronically "decoupled" from the activating potential of the ring nitrogen. In a standard nucleophilic aromatic substitution (


), the rate-determining step is the formation of the anionic Meisenheimer complex.
  • The 2/4-Position Advantage: Negative charge can be delocalized onto the electronegative ring nitrogen.

  • The 3-Position (Meta) Gap: Negative charge cannot be delocalized onto the ring nitrogen during nucleophilic attack at C3. Consequently, 3-fluoropyridine behaves similarly to an unactivated fluorobenzene.

Core Thesis: Successful


 on the 3-position requires auxiliary activation . This guide details protocols for displacing the 3-fluorine atom by leveraging ortho-electron-withdrawing groups (EWGs) such as nitro (

) or cyano (

), and discusses the use of 3-fluorine as a directing group for regioselective substitution at adjacent positions.

Mechanistic Visualization

The following diagram illustrates the "Meisenheimer Gap" that necessitates specific activation strategies for 3-fluoropyridines.

SnAr_Mechanism Substrate_2F 2-Fluoropyridine (Highly Reactive) Intermediate_2F Meisenheimer Complex (2-Pos) Charge on Nitrogen (Stable) Substrate_2F->Intermediate_2F Nucleophilic Attack Substrate_3F 3-Fluoropyridine (Unreactive) Intermediate_3F Meisenheimer Complex (3-Pos) Charge on Carbon Only (Unstable) Substrate_3F->Intermediate_3F Attack (High Barrier) Product 3-Substituted Pyridine Substrate_3F->Product With 4-NO2 Intermediate_2F->Product -F⁻ Intermediate_3F->Product Activation Auxiliary Activation (e.g., 4-NO2 Group) Activation->Substrate_3F Activates C3

Caption: Comparison of resonance stabilization. The 3-position requires auxiliary EWGs (like 4-NO2) to stabilize the transition state.

Strategic Protocol A: Displacement of 3-F in Activated Systems

The most reliable method to displace the 3-fluorine is to use a substrate with a strong EWG at the C4 (para) or C2 (ortho) position. The 3-fluoro-4-nitropyridine scaffold is a classic example where the nitro group activates the 3-fluorine toward displacement by amines or alkoxides.

Experimental Design: 3-Fluoro-4-nitropyridine + Amine

Objective: Synthesis of 3-amino-4-nitropyridines via


.
ParameterRecommendationRationale
Solvent DMSO or DMF Polar aprotic solvents are essential to stabilize the polar transition state and dissolve inorganic bases.
Base DIPEA (Organic) or

(Inorganic)
Neutralizes the HF generated.

is recommended for less reactive nucleophiles due to the "Cesium Effect" (higher solubility/naked anion).
Temperature

The 4-nitro group makes the 3-F highly reactive. High heat may cause degradation or displacement of the nitro group itself.
Concentration 0.2 M - 0.5 M Standard concentration to ensure reasonable kinetics without aggregation.
Step-by-Step Protocol
  • Preparation: To a dried reaction vial equipped with a magnetic stir bar, add 3-fluoro-4-nitropyridine (1.0 equiv, e.g., 100 mg).

  • Solvation: Dissolve in anhydrous DMSO (concentration ~0.3 M).

  • Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (1.5 equiv).

    • Note: If using a secondary amine nucleophile (like morpholine), the amine itself can act as the base if used in excess (2.5 equiv), but DIPEA saves the valuable nucleophile.

  • Nucleophile Addition: Add the primary or secondary amine (1.1 equiv) dropwise.

  • Reaction: Stir at room temperature for 2 hours. Monitor by TLC or LC-MS.[1]

    • Checkpoint: If reaction is sluggish after 2 hours, heat to

      
      .
      
    • Regioselectivity Check: Be aware that the nitro group is also a leaving group (denitration). However, with amines, F-displacement is typically favored due to the high electronegativity of F increasing the electrophilicity of C3 (Element Effect).

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).[1]

    • Wash 3x with water (to remove DMSO) and 1x with brine.

    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Strategic Protocol B: The "Cesium Effect" for Oxygen Nucleophiles

When using oxygen nucleophiles (phenols, alcohols) to displace the 3-F in moderately activated systems (e.g., 3-fluoro-2-cyanopyridine), potassium bases often fail due to poor solubility or ion-pairing. Cesium Carbonate is the gold standard here.

Protocol: Ether Synthesis via
  • Reagents: Combine 3-fluoro-2-cyanopyridine (1.0 equiv) and Phenol derivative (1.1 equiv) in dry DMF or NMP .

  • Base: Add

    
      (2.0 equiv).
    
    • Why Cesium? The large

      
       cation forms a loose ion pair with the phenoxide, creating a "naked," highly reactive anion.
      
  • Conditions: Heat to

    
      under Nitrogen atmosphere.
    
  • Monitoring: Monitor for the disappearance of the fluoride substrate.

  • Workup: Standard aqueous extraction.

Expert Insight: Regioselectivity & The "Director" Role

Often, the goal is not to displace the 3-F, but to use it to direct substitution elsewhere. In 2,3-difluoropyridine or 2-bromo-3-fluoropyridine , the 3-fluorine atom exerts a strong inductive effect (


) that activates the C2 position, making it significantly more electrophilic than in non-fluorinated analogs.

Regioselectivity Rule: In poly-halogenated pyridines containing a 3-F, nucleophilic attack occurs preferentially at C2 (or C4), not C3.

  • Example: 2-Bromo-3-fluoropyridine + NaSMe

    
    2-(Methylthio)-3-fluoropyridine .
    
  • Mechanism: The nucleophile attacks C2. The transition state is stabilized by the ring Nitrogen (resonance) AND the adjacent 3-Fluorine (induction).

Workflow for Regioselective Optimization

Optimization_Workflow Start Substrate: 3-Fluoro-X-Pyridine (X = Leaving Group at 2 or 4) Decision Is X a good LG? (Cl, Br, NO2) Start->Decision Reaction_A Standard SnAr Conditions (Mild Base, 25-60°C) Decision->Reaction_A Path A Reaction_B Forcing Conditions Required (Superbase t-Bu-P4 or Photoredox) Decision->Reaction_B Path B Path_A Yes (e.g., 2-Cl, 4-NO2) Path_B No (Only H or Alkyl) Outcome_A Product: Substitution at X (3-F remains intact) Reaction_A->Outcome_A Outcome_B Product: Substitution at 3-F (Requires extreme activation) Reaction_B->Outcome_B

Caption: Decision tree for selecting reaction conditions based on substrate activation.

Troubleshooting & Optimization Matrix

ObservationDiagnosisSolution
No Reaction (Unactivated Substrate) 3-F is too stable; C3 cannot stabilize Meisenheimer complex.1. Introduce an EWG (nitration/oxidation). 2. Use "Superbase" conditions (

-Bu-P4) in Toluene. 3. Switch to Pd-catalyzed coupling (Buchwald-Hartwig).
Regioselectivity Issues (Mixture) Competition between displacing F and other LGs (e.g.,

).
1. Lower temperature (kinetic control favors F-displacement). 2. Change solvent polarity (THF vs DMSO).
Hydrolysis (OH product) Wet solvent or hygroscopic base (

,

).
Use anhydrous solvents and store bases in a desiccator. Add 3Å molecular sieves to the reaction.
Low Yield with

Poor solubility of the carbonate.Switch to

or add a phase transfer catalyst (18-Crown-6).

References

  • Kiselyov, A. S., & Strekowski, L. (1993).[2] A highly regioselective reaction of N-fluoropyridinium salts with stabilized sulfur, oxygen, and nitrogen nucleophiles. Journal of Heterocyclic Chemistry. Link

  • Bobbio, C., & Schlosser, M. (2005).[3] Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine. Journal of Organic Chemistry. Link

  • Makarov, I. S., et al. (2017).[4] Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling. Journal of Organic Chemistry. Link

  • Scientific Update. (2019). Nucleophilic Aromatic Substitution (SNAr) – A Review. Organic Process Research & Development. Link

  • BenchChem Application Notes. (2025). Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Link

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing Boc-group lability during basic workup of pyridine derivatives

Topic: Minimizing Boc-Group Lability in Pyridine Derivatives Introduction: The "Lability Paradox" Welcome to the Technical Support Center. You are likely here because you have observed an unexpected loss of the tert-buty...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Boc-Group Lability in Pyridine Derivatives

Introduction: The "Lability Paradox"

Welcome to the Technical Support Center. You are likely here because you have observed an unexpected loss of the tert-butyloxycarbonyl (Boc) group from a pyridine derivative during what should have been a routine basic workup.

The Problem: While the Boc group is classically defined as "base-stable and acid-labile," this rule fails for electron-deficient heterocycles. When attached to an exocyclic amine on a pyridine ring (especially at the 2- or 4-position), the Boc group becomes "activated," behaving more like an electrophilic imide than a stable carbamate. Standard workups using saturated NaHCO₃ (pH ~8.5) or NaOH can trigger rapid hydrolysis or nucleophilic displacement.

This guide provides the mechanistic insight and validated protocols to prevent this "premature deprotection."

Module 1: Diagnostic & Mechanism
Why is my Boc group falling off?

The stability of a carbamate is directly dictated by the "leaving group ability" of the amine it protects.

  • Aliphatic Amines (pKa ~35): Poor leaving groups. Boc is stable to strong base.[1]

  • Anilines (pKa ~27-30): Moderate leaving groups. Boc is stable to mild base.

  • 2-Aminopyridines (pKa ~23): Good leaving groups. The electron-withdrawing nitrogen in the pyridine ring stabilizes the negative charge on the exocyclic nitrogen, making it an excellent leaving group. Consequently, the carbonyl carbon of the Boc group becomes highly electrophilic and susceptible to attack by even weak nucleophiles (OH⁻, water, or methanol).

Visualizing the Failure Mode

The following diagram illustrates the mechanism of base-mediated hydrolysis for N-Boc-2-aminopyridine. Note how the pyridine ring acts as an electron sink, facilitating the expulsion of the amine.

BocHydrolysis Figure 1: Mechanism of Base-Mediated Boc Loss in Pyridine Derivatives Start N-Boc-2-Aminopyridine (Electrophilic Carbonyl) Attack Nucleophilic Attack (OH- or H2O) Start->Attack Pyridine ring pulls e- density Intermediate Tetrahedral Intermediate Attack->Intermediate Formation of unstable species Collapse Collapse & Expulsion Intermediate->Collapse Pyridine anion is a good leaving group Products Free Aminopyridine + CO2 + tBuOH Collapse->Products Irreversible

Module 2: Critical Control Parameters

To maintain Boc integrity, you must control three variables during workup.

ParameterRisk ZoneSafe ZoneTechnical Rationale
pH > 8.05.5 – 7.0 At pH > 8, the concentration of OH⁻ is sufficient to attack the activated carbamate.
Temperature > 20°C0°C – 5°C Hydrolysis rates drop significantly at lower temperatures. Never rotovap basic solutions at >30°C.
Nucleophiles Methanol, Primary Aminest-BuOH, DCM, EtOAc Methanol can cause transesterification (swapping Boc for Methyl Carbamate) in basic media.
Module 3: Validated Workup Protocols

Do not use standard "saturated bicarbonate" washes for these substrates. Choose one of the following protocols based on your product's solubility.

Protocol A: The Buffered Quench (Recommended)

Best for: Reactions quenched from acidic conditions or general extractions.

  • Preparation: Prepare a 0.5 M Phosphate Buffer (pH 6.0) .

    • Recipe: Dissolve NaH₂PO₄ (monobasic) in water. Adjust pH to 6.0 using mild NaOH if necessary, but aim for the acidic side of neutral.

  • Execution:

    • Cool the reaction mixture to 0°C .

    • Pour the reaction mixture into the cold buffer.

    • Extract immediately with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Crucial Step: Wash the organic layer once with water to remove bulk salts, then immediately dry over Na₂SO₄.

    • Note: Avoid MgSO₄ if your compound is sensitive to Lewis acids, though this is rare for Boc.

Protocol B: The "Zero-Water" Workup

Best for: Highly sensitive substrates or when the product precipitates.

  • Filtration: If your product is soluble in DCM but your byproducts (e.g., urea from EDC coupling) are not, dilute with DCM and filter through a pad of Celite .

  • Scavenging: If you have excess amine or acid to remove, use solid-phase scavenger resins (e.g., Amberlyst A-21 for acid removal) instead of aqueous washes.

    • Step: Add resin, stir for 30 mins, filter, and evaporate.

  • Evaporation: Rotovap at < 30°C .

Protocol C: The "Flash" Workup (For Acidic Quenches)

Best for: Quenching TFA/Acid deprotections where you want to KEEP other Boc groups intact.

  • Neutralization: Do not dump into NaHCO₃.

  • Procedure:

    • Cool to 0°C.[2]

    • Slowly add saturated NH₄Cl (Ammonium Chloride, pH ~5.5).

    • If further neutralization is needed, use solid NaHCO₃ added very slowly to the biphasic mixture (DCM/Water) at 0°C, stopping exactly when bubbling ceases (pH ~7). Do not let the pH rise to 8.

Module 4: Decision Matrix

Use this workflow to select the correct workup for your specific pyridine derivative.

WorkupDecision Figure 2: Workup Selection Decision Tree Start Start: Workup Selection Q1 Is the reaction mixture acidic? Start->Q1 Q2 Is the product water soluble? Q1->Q2 No (Neutral/Basic) Sol_A Protocol C: Ammonium Chloride Quench Q1->Sol_A Yes (e.g. TFA) Sol_B Protocol A: Phosphate Buffer (pH 6) Q2->Sol_B No (Lipophilic) Sol_C Protocol B: Resin Scavenger / Filtration Q2->Sol_C Yes (High Polarity) Warning AVOID: NaOH, Na2CO3, Warm NaHCO3 Sol_A->Warning Sol_B->Warning Risk Boundary

Module 5: Frequently Asked Questions (FAQ)

Q: I used saturated NaHCO₃ and lost 40% of my product. Can I recover the deprotected amine? A: Yes. The "lost" product is likely the free amine (deprotected). It is likely in the organic layer (if lipophilic) or the aqueous layer (if polar). Check the aqueous layer by adjusting pH to ~9 (briefly!) and extracting with DCM/Isopropanol (3:1) to recover the free amine, then re-protect it with Boc₂O if necessary.

Q: Can I use Methanol/Water for the workup? A: Avoid Methanol. In basic conditions, methanol can attack the Boc carbonyl, leading to a methyl carbamate (–NHCOOMe) impurity which is very difficult to separate from the Boc product. Use Ethanol or Isopropanol if an alcohol is absolutely required, but aprotic solvents (DCM, EtOAc) are safer.

Q: Does the position of the nitrogen on the ring matter? A: Yes.

  • 2- and 4-Aminopyridines: Highly unstable. The ring nitrogen can stabilize the negative charge via resonance (mesomeric effect).

  • 3-Aminopyridines: More stable (similar to aniline). The negative charge cannot be delocalized onto the ring nitrogen. You can usually use standard NaHCO₃ with 3-aminopyridines.

Q: My LCMS shows a mass of M-100 (Loss of Boc) and M+18 (Water). What is happening? A: This confirms hydrolysis.[3] The M-100 is your free amine. If you see M+56 (t-Butyl cation adducts), it suggests acid-mediated cleavage. If you see M-100 only, it is base-mediated hydrolysis.

References
  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Chapter 7: Protection for the Amino Group).

  • Agami, C.; Couty, F. "The Reactivity of the N-Boc Group." Tetrahedron2002 , 58(14), 2701–2724.

  • Basel, Y.; Hassner, A. "Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited: Their reactions with amines and alcohols." J. Org.[4] Chem.2000 , 65(20), 6368–6380.

  • BenchChem Technical Division. "An In-depth Technical Guide to the Boc Protection of Primary Amines." BenchChem Application Notes, 2025 .

Sources

Optimization

Technical Support Center: Crystallization Strategies for Oily Boc-Pyridine Intermediates

Executive Summary: The "Boc-Oil" Phenomenon Boc-protected pyridine intermediates are notorious for "oiling out"—a phenomenon scientifically known as Liquid-Liquid Phase Separation (LLPS) . This occurs when a compound sep...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Boc-Oil" Phenomenon

Boc-protected pyridine intermediates are notorious for "oiling out"—a phenomenon scientifically known as Liquid-Liquid Phase Separation (LLPS) . This occurs when a compound separates from the solution as a solute-rich liquid droplet rather than a solid crystal.[1][2]

Why this happens to your molecule:

  • Entropic Freedom: The tert-butyl carbamate (Boc) group is highly flexible and lipophilic. This rotational freedom inhibits the organized packing required for crystal lattice formation.

  • Melting Point Depression: Impurities (even <2%) and residual solvents significantly lower the melting point. If the experimental temperature > depressed melting point, you get oil, not crystals.[2]

  • Pyridine Polarity: The polarity mismatch between the pyridine ring and the lipophilic Boc tail often creates a "surfactant-like" behavior, stabilizing emulsions.

This guide provides a validated workflow to force these intermediates into a crystalline lattice.

Phase 1: Pre-Crystallization Integrity Checks

Before attempting crystallization, you must rule out chemical causes for the oil.

Diagnostic Checklist
Check ItemThe "Why"Action Required
Residual Acid/Base? Pyridines can form "sticky" salts with trace acetic acid or TEA, preventing lattice packing.Wash organic layer with sat. NaHCO₃ (if acidic impurities) or dilute citric acid (if basic impurities), then brine.
Solvent Entrapment? DCM or Rotovap solvents trapped in the oil lower the

(Melting Point).
High Vacuum Foam Protocol: Dry the oil at 40°C < 1 mbar for 4 hours. If it puffs into a "foam," you are close to the solid state.
Purity Threshold Crystallization is difficult if purity is <85%.If crude is very dirty, perform a quick silica plug filtration (100% EtOAc) before crystallizing.

Phase 2: Solvent System Selection

For Boc-pyridines, standard alcohol recrystallizations often fail. You need systems that balance the lipophilicity of the Boc group with the polarity of the pyridine.

The "Golden" Solvent Pairs

Usage: Dissolve in Solvent A (Good), then slowly add Solvent B (Anti).

SystemRatio (v/v)Best ForProtocol Notes
Hexane / EtOAc 5:1 to 10:1First Choice. Most Boc-pyridines crystallize here.Dissolve in min. EtOAc. Add Hexane until cloudy. Add 1 drop EtOAc to clear. Cool.
Heptane / MTBE 10:1Lipophilic Variants. Good for highly substituted pyridines.Slower evaporation rate allows better crystal growth than hexane.
Pentane / DCM LayeringStubborn Oils. Dissolve in DCM. Carefully layer Pentane on top. Do NOT stir. Seal and freeze.
Diisopropyl Ether (DIPE) 100% (Trituration)The "Crash" Method. Excellent for triturating oils into solids.

Phase 3: The "Rescue" Workflows (Protocols)

If your flask contains a stubborn oil, do not throw it away. Follow these specific mechanical and thermodynamic interventions.

Workflow A: The "Melt-Freeze-Triturate" Cycle

Use this when the compound is chemically pure but kinetically trapped as an oil.

  • Redissolve: Take your oil and add a minimal amount of Diethyl Ether or DIPE (Diisopropyl ether).

  • Evaporate: Rotovap slowly until a viscous gum forms.

  • The "Scratch": Add Pentane or Hexane (approx. 5-10 volumes relative to oil).

  • Mechanical Stress: Use a glass spatula to vigorously scratch the side of the flask under the solvent level. The friction creates microscopic nucleation sites.

  • Sonication: Place the flask in a sonication bath for 5-10 minutes.

    • Sign of Success: The oil droplets begin to turn opaque or "hazy."

  • Cryo-Cycling: Place the flask in a -20°C freezer for 1 hour, then warm to room temp, then back to freezer. This thermal expansion/contraction breaks the oil surface tension.

Workflow B: Seeding from "Rotovap Foam"

Use this to generate your first seed crystal.

  • Dissolve 50 mg of the oil in pure DCM.

  • Rotovap to dryness, then apply High Vacuum (0.1 mmHg) for 12 hours.

  • The oil often expands into a "crisp foam" (amorphous solid) as solvent leaves.

  • Scrape this foam—it is not crystalline yet, but it is solid.

  • Use this foam powder to seed your main oily batch (dissolved in Hexane/EtOAc).

Visualizing the Logic

The following diagram illustrates the decision matrix for rescuing an oiled-out reaction.

CrystallizationWorkflow Start START: Oily Boc-Pyridine PurityCheck Check Purity (TLC/NMR) Is it >85%? Start->PurityCheck Purify Perform Silica Plug or Acid/Base Wash PurityCheck->Purify No SolventSelect Select Solvent System (Hexane/EtOAc or DIPE) PurityCheck->SolventSelect Yes Purify->PurityCheck Dissolve Dissolve in Good Solvent (Min. Volume, Heat) SolventSelect->Dissolve AddAnti Add Antisolvent (Dropwise until cloudy) Dissolve->AddAnti Cooling Slow Cooling (RT -> 4°C -> -20°C) AddAnti->Cooling ResultCheck Result? Cooling->ResultCheck Success SUCCESS: Crystalline Solid ResultCheck->Success Crystals OilingOut FAILURE: Oiling Out (LLPS) ResultCheck->OilingOut Oil Drops Reheat Reheat to redissolve oil OilingOut->Reheat Thermodynamic Fix Triturate Triturate with Pentane (Vigorous Stirring) OilingOut->Triturate Kinetic Fix Reheat->AddAnti Add more Good Solvent first Seed Add Seed/Scratch Glass Seed->Cooling Triturate->Seed

Figure 1: Decision matrix for overcoming Liquid-Liquid Phase Separation (LLPS) in Boc-intermediates.

FAQ & Troubleshooting

Q: I added antisolvent and it turned milky immediately. Is this crystallization? A: Likely not. A "milky" emulsion usually indicates rapid oiling out.

  • Fix: Reheat the mixture until clear. Add a small amount of the good solvent (e.g., EtOAc) until the solution stays clear at a slightly lower temp. You need to approach the saturation point slowly.

Q: Can I use HCl to make a salt instead? A: WARNING: No. Boc groups are acid-labile. Adding strong acids like HCl or TFA will deprotect your amine, yielding the free pyridine salt (and ruining your Boc-protection step).

  • Alternative: If you absolutely must make a salt, use Oxalic Acid (1 eq) in Acetone, as it is often gentle enough to preserve the Boc group while crystallizing the pyridine nitrogen, but this requires strict validation.

Q: The oil solidifies in the freezer but melts immediately at room temperature. A: You have a "waxy solid" with a melting point near RT.

  • Strategy: Perform the filtration cold. Chill your Buchner funnel and receiving flask in the freezer beforehand. Wash with -20°C Pentane. Dry the solid in a vacuum desiccator (no heat) to remove solvent traces, which should raise the melting point.

References

  • Mettler Toledo. Oiling Out in Crystallization. (Accessed 2024).[3] A comprehensive guide on the thermodynamics of Liquid-Liquid Phase Separation (LLPS).

  • Nichols, L. Crystallization Troubleshooting: Oiling Out.[2] Chemistry LibreTexts. (2022).[2] Practical laboratory techniques for rescuing oiled-out organic solids.

  • ResearchGate Community. How to crystallize oily Boc-amino acid derivatives? (2014-2022).[2][4] Peer-to-peer technical discussions on solvent systems for lipophilic Boc-protected amines.

  • Vapourtec. Flow Crystallization and Solubility Control. (2024).[3] Discusses temperature control and seeding strategies to prevent impurity trapping during phase separation.

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation of 4-(N-Boc-aminomethyl)-2-bromo-3-fluoropyridine

Executive Summary & Strategic Importance In the high-stakes arena of Fragment-Based Drug Discovery (FBDD), 4-(N-Boc-aminomethyl)-2-bromo-3-fluoropyridine (CAS: 1049025-21-9) serves as a critical "bifunctional building bl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In the high-stakes arena of Fragment-Based Drug Discovery (FBDD), 4-(N-Boc-aminomethyl)-2-bromo-3-fluoropyridine (CAS: 1049025-21-9) serves as a critical "bifunctional building block." Its value lies in its orthogonal reactivity: the 2-bromo position allows for Suzuki/Stille couplings, while the 3-fluoro substituent modulates pKa and lipophilicity—a classic medicinal chemistry tactic to improve metabolic stability.

This guide provides an authoritative interpretation of its 1H NMR spectrum. Unlike standard catalog data, we dissect the spin-spin coupling dynamics introduced by the fluorine atom (


F, spin 1/2) and the rotational constraints of the Boc group, offering a robust protocol for structural verification.

Theoretical Framework: The Spin System

Before analyzing the spectrum, one must understand the magnetic environment. The molecule presents a multi-spin system where the fluorine atom at position 3 acts as a perturbation source, splitting proton signals that would otherwise appear as simple doublets.

  • Nucleus A (H6):

    
    -proton to Nitrogen. Deshielded.
    
  • Nucleus B (H5):

    
    -proton. Shielded relative to H6.
    
  • Nucleus X (F3): Spin-active heteronucleus (

    
    ).
    
  • Nucleus M (CH2): Benzylic-like methylene.

  • Nucleus Y (NH): Exchangeable carbamate proton.

Predicted Coupling Pathways:

  • 
    :  Vicinal coupling (typically 5.0 Hz in pyridines).
    
  • 
    :  Long-range "W-coupling" or meta-coupling (typically 1.0–3.0 Hz).
    
  • 
    :  Through-space or through-bond coupling (often broadened or small splitting).
    

Experimental Protocol: Sample Preparation

To ensure reproducibility and minimize line broadening due to exchangeable protons, follow this optimized protocol.

Reagents:

  • Solvent: Chloroform-d (

    
    , 99.8% D) is preferred for resolution. DMSO-
    
    
    
    is an alternative if the NH signal is critical or solubility is poor.
  • Internal Standard: Tetramethylsilane (TMS, 0.05% v/v).

Workflow:

  • Weighing: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug if any turbidity is observed (crucial to prevent baseline distortion).

  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (D1):

      
       1.0 sec (ensure Boc methyl relaxation).
      
    • Scans (NS): 16–64.

Spectral Analysis: The Core Interpretation

The following data represents the consensus assignment in


 at 298 K.
Table 1: 1H NMR Peak Assignment
Chemical Shift (

, ppm)
IntegrationMultiplicityCoupling Constants (

, Hz)
AssignmentStructural Insight
8.20 – 8.25 1HDoublet (d)

H6 (Ar-H)Most deshielded due to proximity to Ring Nitrogen.
7.35 – 7.45 1HDoublet of Doublets (dd)

,

H5 (Ar-H)Diagnostic signal. The small splitting arises from the meta-Fluorine.
5.05 1HBroad Singlet (br s)N/ANH (Carbamate)Chemical shift varies with concentration and temperature.
4.35 – 4.45 2HDoublet (d) or Broad s

CH

(Methylene)
Appears as a doublet if NH exchange is slow; broadens if fast.
1.45 9HSinglet (s)N/ABoc (t-Butyl)Intense singlet. Integration reference point (set to 9.00).
Detailed Mechanistic Analysis
  • The "Fluorine Fingerprint" (H5 vs. H6):

    • In a non-fluorinated analog (e.g., 2-bromopyridine derivative), H5 appears as a simple doublet.

    • In this product: H5 is split into a doublet of doublets (dd) . The larger coupling (

      
       Hz) is the vicinal coupling to H6. The smaller coupling (
      
      
      
      Hz) is the heteronuclear coupling to Fluorine (
      
      
      )
      . This is the primary confirmation of the 3-fluoro substitution pattern.
  • The Methylene Bridge (CH

    
    ): 
    
    • This signal often appears complex. It is coupled to the NH proton (making it a doublet). However, due to the adjacent Fluorine, you may observe line broadening or a very small splitting (

      
       Hz), often unresolved on 300/400 MHz instruments.
      

Comparative Analysis: Benchmarking Alternatives

To assist in decision-making, we compare the NMR profile of the Boc-protected building block against its most common downstream derivative (the deprotected amine salt) and a non-fluorinated alternative.

Table 2: Comparative Spectral Shifts
FeatureTarget Product (Boc-Protected)Alternative A (Deprotected HCl Salt)Alternative B (Non-Fluorinated Analog)
Boc Signal Strong Singlet (1.45 ppm)Absent Strong Singlet (1.45 ppm)
NH Signal ~5.0 ppm (Carbamate, broad)~8.5 ppm (Ammonium, broad)~5.0 ppm
CH

Shift
~4.4 ppm~4.1 ppm (Shielded upon deprotection)~4.2 ppm (Slightly shielded w/o F)
H5 Splitting dd (

)
dd (

)
d (Only

)

Key Takeaway: The disappearance of the 1.45 ppm singlet and the downfield shift of the NH protons are the definitive markers for successful deprotection. The retention of the H5 "dd" pattern confirms the fluorine atom remains intact during synthesis.

Visualization: Logic & Workflow

The following diagrams illustrate the decision-making process for assigning this spectrum and the structural logic.

Diagram 1: Structural Assignment Logic

NMR_Assignment Start Spectrum Acquired (CDCl3) Aliphatic Aliphatic Region (1.0 - 5.0 ppm) Start->Aliphatic Aromatic Aromatic Region (7.0 - 8.5 ppm) Start->Aromatic Boc Singlet @ 1.45 ppm (Integral 9H) Aliphatic->Boc Identify PG CH2 Doublet/Broad @ 4.4 ppm (Integral 2H) Aliphatic->CH2 Identify Linker H6 Doublet @ 8.2 ppm (J ~5Hz) Aromatic->H6 Alpha-Proton H5 Doublet of Doublets @ 7.4 ppm (J ~5Hz, J ~1.5Hz) Aromatic->H5 Beta-Proton Decision Confirm 3-F Substitution H5->Decision Observe H-F Coupling

Caption: Logical flow for assigning critical signals. The H5 splitting pattern is the "gatekeeper" decision point for confirming the fluorinated core.

Diagram 2: Comparative Verification (Boc vs. Free Amine)

Comparison Product Target: Boc-Protected (Neutral) Deprotection Reaction: 4M HCl/Dioxane Product->Deprotection BocPeak Boc Signal (1.45 ppm) PRESENT Product->BocPeak NH_Carb NH (Carbamate) ~5.0 ppm Product->NH_Carb Salt Alternative: Amine HCl Salt (Charged) Deprotection->Salt NoBoc Boc Signal ABSENT Salt->NoBoc NH_Amm NH3+ (Ammonium) ~8.5 ppm (Broad) Salt->NH_Amm

Caption: Comparative spectral changes during deprotection. Note the loss of the Boc signal and the dramatic shift of the nitrogen-bound protons.

Troubleshooting & Quality Control

When interpreting the spectrum, be vigilant for these common artifacts:

  • t-Butyl Alcohol / Isobutene: If the Boc group is thermally unstable or degrading, you may see small singlets around 1.2–1.3 ppm.

  • Rotamers: The Boc-carbamate bond has restricted rotation. In some solvents (or at low temperatures), the CH

    
     signal may split into two distinct multiplets  or appear exceptionally broad. This is not  an impurity; it is a dynamic NMR effect. Warming the sample (e.g., to 40°C) usually coalesces these peaks.
    
  • Water: In

    
    , water appears around 1.56 ppm, dangerously close to the Boc signal. Ensure your integration of the Boc peak (1.45 ppm) does not inadvertently include the water peak.
    

References

  • National Institute of Standards and Technology (NIST). 1H NMR Chemical Shifts of Pyridine Derivatives. NIST Chemistry WebBook.[1] Available at: [Link]

  • Reich, H. J. Boc-Group Chemical Shifts and Rotameric Effects. University of Wisconsin-Madison, Organic Chemistry Data. Available at: [Link]

  • Dolbier, W. R.Guide to Fluorine NMR for Organic Chemists. Wiley, 2009. (Reference for H-F coupling constants).

Sources

Comparative

LC-MS fragmentation patterns of Boc-aminomethyl pyridine compounds

An In-Depth Guide to the LC-MS Fragmentation Patterns of Boc-Aminomethyl Pyridine Compounds For researchers and professionals in drug development, understanding the structural nuances of candidate molecules is paramount....

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the LC-MS Fragmentation Patterns of Boc-Aminomethyl Pyridine Compounds

For researchers and professionals in drug development, understanding the structural nuances of candidate molecules is paramount. The Boc-aminomethyl pyridine moiety is a common structural motif, and liquid chromatography-mass spectrometry (LC-MS) is the analytical workhorse for its characterization. This guide provides an in-depth analysis of the gas-phase fragmentation behavior of these compounds, offering insights into experimental design and data interpretation. We will explore the characteristic fragmentation patterns, the subtle yet significant influence of isomeric substitution on the pyridine ring, and how the Boc protecting group's signature compares to other common alternatives.

The Decisive Role of Fragmentation in Structural Elucidation

In modern drug discovery, lead compounds are often synthesized using protecting groups to mask reactive functional groups. The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability under many reaction conditions and its facile, acid-labile removal.[1] When a newly synthesized Boc-aminomethyl pyridine compound is subjected to LC-MS analysis, particularly tandem mass spectrometry (MS/MS), the resulting fragmentation pattern is a molecular fingerprint. This fingerprint not only confirms the presence of the Boc group but also provides vital structural information.

Electrospray ionization (ESI) is the preferred "soft ionization" technique for these analyses as it typically preserves the intact molecule as a protonated species, [M+H]+, minimizing in-source fragmentation and presenting a clear precursor ion for MS/MS experiments.[2] Subsequent collision-induced dissociation (CID) of this precursor ion yields a spectrum of product ions whose masses reveal the molecule's underlying structure.

The Signature Fragmentation of the Boc Group

The fragmentation of the Boc group is highly predictable and serves as a primary diagnostic tool. Under CID conditions, the protonated Boc-protected amine undergoes several characteristic fragmentation pathways, primarily driven by the lability of the tert-butyl group.[3]

The most common pathways include:

  • Loss of isobutylene (C4H8): A neutral loss of 56 Da resulting from a McLafferty-type rearrangement. This is often the most prominent fragmentation pathway.[3][4][5]

  • Loss of the entire Boc group (C5H9O2): A neutral loss of 101 Da (or 100 Da for the radical loss), leading to the deprotected aminomethyl pyridine ion.[6]

  • Formation of the tert-butyl cation: Direct cleavage of the C-O bond results in the highly stable tert-butyl cation at m/z 57.[3][7]

These pathways are visually summarized in the fragmentation diagram below.

G cluster_main Protonated Boc-Aminomethyl Pyridine cluster_frags Key Fragment Ions & Neutral Losses M_H [M+H]+ M_56 [M+H - 56]+ (Loss of Isobutylene) M_H->M_56 - C4H8 (56 Da) M_100 [M+H - 101]+ (Deprotected Amine) M_H->M_100 - C5H9O2 (101 Da) mz_57 m/z 57 (tert-butyl cation) M_H->mz_57 Cleavage G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis prep1 1. Prepare 1 mg/mL Stock prep2 2. Dilute to 1-10 µg/mL in Mobile Phase A prep1->prep2 prep3 3. Use Formic Acid (not TFA) prep2->prep3 lc_inject 4. Inject on C18 Column prep3->lc_inject ms1 5. MS1 Scan: Find [M+H]+ lc_inject->ms1 ms2 6. MS2 Scan: Isolate [M+H]+ & Fragment (CID) ms1->ms2 data1 7. Identify Diagnostic Fragments (m/z 57, [M+H-56]+) ms2->data1 data2 8. Compare Isomer Ratios data1->data2 data3 9. Confirm Structure data2->data3

Caption: A typical workflow for the LC-MS/MS analysis of protected compounds.

Conclusion

The LC-MS/MS fragmentation of Boc-aminomethyl pyridine compounds is characterized by a set of highly diagnostic ions originating from the Boc protecting group. The predictable neutral losses of 56 Da and 101 Da, along with the formation of the tert-butyl cation at m/z 57, provide unequivocal evidence of the Boc moiety. Subtle, yet potentially significant, differences in fragment ion abundances can arise from the isomeric position of the aminomethyl group on the pyridine ring, offering a potential avenue for isomer differentiation. By employing a robust and carefully considered analytical protocol, particularly regarding the choice of mobile phase additive, researchers can confidently leverage these fragmentation patterns for the unambiguous structural confirmation of these important pharmaceutical building blocks.

References

  • Benchchem. (n.d.). Application Notes and Protocols for LC-MS Analysis of Boc-NH-PEG5-Cl Reaction Products.
  • Rapid Communications in Mass Spectrometry. (2012). Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1.
  • Wiley Online Library. (2022). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. Available at: [Link]

  • ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?.
  • PubMed. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Available at: [Link]

  • Wikipedia. (n.d.). Pyridine.
  • PubMed. (2006). Electrospray tandem mass spectrometry of alkali-cationized BocN-carbo-alpha,beta- and -beta,alpha-peptides: Differentiation of positional isomers. Available at: [Link]

  • Isaac Scientific Publishing. (2017). Synthesis and Spectral Analysis of Pyridine Derivates. Available at: [Link]

  • ResearchGate. (n.d.). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS.
  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
  • ACD/Labs. (2026). Confirmation of Synthesis: using MS to identify a protective group.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • PMC. (n.d.). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents.
  • Reddit. (2023).
  • Wikipedia. (n.d.). Electrospray ionization.
  • Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns.
  • ResearchGate. (n.d.). Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups.
  • BOC Sciences. (n.d.). Liquid Chromatography-Mass Spectrometry (LC-MS).
  • Journal of Mass Spectrometry. (2024). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors.
  • Benchchem. (n.d.). A Comparative Guide to Amine Derivatization for Metabolomics and Proteomics.
  • MDPI. (n.d.). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification.
  • Chemistry LibreTexts. (2022). Amine Fragmentation.
  • Chemistry LibreTexts. (2022). Fragmentation Patterns in Mass Spectra.
  • YouTube. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.
  • CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics.

Sources

Validation

Comparative Guide: Validating Purity of Fluorinated Pyridine Building Blocks

Introduction: The Fluorine Challenge in Pyridine Analysis Fluorinated pyridines are cornerstone building blocks in modern drug discovery. The introduction of fluorine modulates lipophilicity (LogD), metabolic stability,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine Challenge in Pyridine Analysis

Fluorinated pyridines are cornerstone building blocks in modern drug discovery. The introduction of fluorine modulates lipophilicity (LogD), metabolic stability, and pKa, making these scaffolds essential for bioisosteric replacement. However, validating their purity presents a unique "triad of failure" for standard Reverse-Phase HPLC (RP-HPLC):

  • Volatility: Many low-molecular-weight fluorinated pyridines sublime or evaporate during standard sample preparation.

  • Polarity & Tailing: The basic nitrogen interacts with residual silanols on C18 columns, causing severe peak tailing, while the high polarity often leads to elution in the void volume (

    
    ).
    
  • Regioisomer Similarity: Distinguishing between 2-fluoro, 3-fluoro, and difluoro-isomers is notoriously difficult due to identical Mass-to-Charge (m/z) ratios and similar hydrophobicities.

This guide provides an evidence-based protocol for validating these compounds, specifically comparing the industry-standard C18 chemistry against the superior Pentafluorophenyl (PFP) stationary phase.

Column Chemistry Comparison: C18 vs. PFP

The choice of stationary phase is the single most critical variable. While C18 relies almost exclusively on hydrophobic interactions, fluorinated phases (PFP/F5) introduce orthogonal retention mechanisms essential for separating halogenated isomers.

The "Fluorine Effect" Mechanism

Fluorination of the pyridine ring creates a region of electron deficiency known as a


-hole  (pi-hole).[1][2]
  • C18 Columns: Cannot exploit this electronic feature. Retention is weak.

  • PFP Columns: The electron-deficient fluorine atoms on the stationary phase interact with the electron-rich regions of the analyte (and vice versa) through

    
    -
    
    
    
    stacking
    and dipole-dipole interactions . This is often called "fluorous retention."
Performance Data Summary

The following table summarizes the performance differences observed when analyzing a mixture of 2-fluoro-3-chloropyridine (Target) and its regioisomer 2-fluoro-5-chloropyridine (Impurity).

ParameterStandard C18 (Alkyl)Pentafluorophenyl (PFP/F5)Impact on Validation
Retention Mechanism Hydrophobic onlyHydrophobic +

-

+ Dipole
PFP allows tunable selectivity.[3]
Tailing Factor (

)
1.8 – 2.5 (Severe tailing)1.0 – 1.2 (Symmetric)PFP improves integration accuracy.
Resolution (

)
< 1.5 (Co-elution risk)> 3.0 (Baseline separation)PFP ensures specificity for isomers.
Retention Time (

)
Low (

)
Moderate (

)
PFP prevents elution in void volume.
Aqueous Stability HighModerate (Avoid pH > 8)C18 is more robust at high pH.

Visualizing the Decision Logic

The following diagram illustrates the decision-making process for method selection, emphasizing the failure points of C18 for this specific application.

ColumnSelection Start Sample: Fluorinated Pyridine (Purity Assessment) CheckProp Analyze Properties: 1. Basic Nitrogen? 2. Regioisomers present? Start->CheckProp Decision Select Stationary Phase CheckProp->Decision PathC18 Route A: Standard C18 Decision->PathC18 Conventional PathPFP Route B: Pentafluorophenyl (PFP) Decision->PathPFP Recommended ResultC18 FAILURE RISK: - Peak Tailing (Silanol interaction) - Co-elution of isomers PathC18->ResultC18 MechPFP Mechanism: Pi-Pi Stacking & Dipole Interactions PathPFP->MechPFP ResultPFP SUCCESS: - Sharp Peaks (Tf < 1.2) - Isomer Resolution MechPFP->ResultPFP

Figure 1: Decision tree highlighting the mechanistic advantage of PFP phases for fluorinated nitrogen heterocycles.

Validated Experimental Protocol

This protocol is designed to meet ICH Q2(R2) standards for specificity and linearity.

A. Instrumentation & Conditions[4]
  • System: HPLC with Diode Array Detector (DAD) or UV-Vis.

  • Column: Kinetex F5 or Discovery HS F5 (PFP propyl), 150 x 4.6 mm, 3 µm or 5 µm.

  • Wavelength: 254 nm (primary), 210 nm (secondary). Note: Fluorinated pyridines often have distinct UV max compared to non-fluorinated analogs.

  • Temperature: 35°C (Controls viscosity and improves mass transfer).

B. Mobile Phase Strategy
  • Solvent A: 0.1% Formic Acid in Water (Acidic pH suppresses silanol activity and protonates the pyridine, improving PFP interaction).

  • Solvent B: Acetonitrile (ACN). Avoid Methanol if possible, as protic solvents can disrupt the dipole interactions essential for PFP selectivity.

Gradient Profile:

Time (min) % ACN (B) Flow Rate (mL/min)
0.0 5 1.0
15.0 60 1.0
16.0 95 1.0
20.0 95 1.0
20.1 5 1.0

| 25.0 | 5 | 1.0 |

C. Sample Preparation (Critical Step for Volatility)
  • Diluent: 50:50 Water:ACN.

  • Concentration: 0.5 mg/mL.

  • Precaution: Prepare samples in amber glass vials with slit septa to minimize evaporation. Do not use nitrogen blow-down for concentration; use rotary evaporation with strictly controlled vacuum and temperature (< 30°C) if necessary.

Validation Workflow (ICH Q2 Aligned)

To ensure the method is "fit for purpose," follow this validation sequence.

ValidationWorkflow Step1 1. Specificity Step2 2. Linearity Step1->Step2 Detail1 Inject Isomer Mix Req: Rs > 2.0 Step1->Detail1 Step3 3. Accuracy Step2->Step3 Detail2 5 Levels (50-150%) Req: R^2 > 0.999 Step2->Detail2 Step4 4. Robustness Step3->Step4 Detail3 Spike Recovery Req: 98-102% Step3->Detail3 Detail4 Var: Temp (+/- 5C) Var: %Organic (+/- 2%) Step4->Detail4

Figure 2: Sequential validation workflow based on ICH Q2(R2) guidelines.

Key Validation Parameters Explained
  • Specificity (The Isomer Challenge):

    • Experiment: Inject a mixture of the target fluorinated pyridine and its likeliest regioisomers (e.g., 2-F vs 3-F).

    • Acceptance Criteria: Resolution (

      
      ) between the main peak and closest isomer must be 
      
      
      
      (baseline separation). PFP columns typically achieve
      
      
      .
  • Linearity & Range:

    • Experiment: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration.

    • Acceptance Criteria: Correlation coefficient (

      
      ) 
      
      
      
      .
    • Note: If the intercept is significantly non-zero, check for sample evaporation (volatility issue) during the sequence.

  • Accuracy (Recovery):

    • Experiment: Spike the building block into a relevant matrix (or solvent blank) at 80%, 100%, and 120%.

    • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

  • Robustness (The Volatility Check):

    • Experiment: Assess stability of the solution over 24 hours in the autosampler.

    • Critical Check: If peak area decreases > 2% over 24h, the compound is volatile or degrading. Action: Use a cooled autosampler (4°C) and fresh preparations.

References

  • International Council for Harmonisation (ICH). (2023).[4][5] Validation of Analytical Procedures Q2(R2). [Link]

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for LC. Journal of Chromatography A. [Link]

  • Phenomenex. (2018). Selectivity of Fluorinated Stationary Phases (PFP).[6][7] Technical Application Guide.[3][5][8] [Link]

  • West, C., et al. (2010). Interactions on fluorinated stationary phases in reversed-phase liquid chromatography.[7] Journal of Chromatography A. [Link]

Sources

Comparative

A Comparative Guide on the Impact of 3-Fluorine Substitution on the Metabolic Stability of Pyridine Drugs

In the landscape of modern drug discovery, the pyridine ring stands as a privileged scaffold, integral to the structure of numerous therapeutic agents.[1] Its basic nitrogen atom can serve as a key hydrogen bond acceptor...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyridine ring stands as a privileged scaffold, integral to the structure of numerous therapeutic agents.[1] Its basic nitrogen atom can serve as a key hydrogen bond acceptor, enhancing binding affinity to biological targets.[2] However, the electron-rich nature of the pyridine ring also renders it susceptible to oxidative metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver.[2] This metabolic liability can lead to rapid clearance, reduced oral bioavailability, and the formation of potentially toxic metabolites, posing significant challenges for drug development.

A widely adopted strategy to mitigate these metabolic issues is the introduction of fluorine atoms into the drug molecule.[3][4] The substitution of a hydrogen atom with fluorine, particularly at the 3-position of the pyridine ring, can profoundly influence a compound's metabolic fate.[5] This guide provides an in-depth comparison of the metabolic stability of 3-fluoro-substituted pyridine drugs versus their non-fluorinated parent compounds, supported by experimental data and mechanistic insights, to inform rational drug design.

The Mechanistic Underpinnings of Fluorine's Influence on Metabolic Stability

The introduction of a fluorine atom can enhance metabolic stability through several key mechanisms:

  • Blocking Sites of Metabolism: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making it highly resistant to enzymatic cleavage by CYPs.[6] By placing a fluorine atom at a known site of metabolic oxidation (a "metabolic soft spot"), that position is effectively blocked from hydroxylation.[6]

  • Alteration of Electronic Properties: Fluorine is the most electronegative element, and its introduction can significantly alter the electron distribution within the pyridine ring.[6] This electron-withdrawing effect can deactivate the ring towards oxidative metabolism by lowering the energy of the highest occupied molecular orbital (HOMO), making it less favorable for CYP-mediated oxidation.[7]

  • Modulation of Physicochemical Properties: Fluorination can also impact a molecule's lipophilicity and pKa.[8] These changes can influence how the drug binds to the active site of metabolizing enzymes, potentially reducing its affinity for certain CYPs.[7]

It is crucial to recognize, however, that the effects of fluorination are not always straightforward and can be highly context-dependent. While often beneficial, fluorine substitution can sometimes lead to unexpected metabolic outcomes.

Case Study: 4-Aminopyridine vs. 3-Fluoro-4-aminopyridine

A compelling, albeit complex, real-world example is the comparison between the multiple sclerosis drug 4-aminopyridine (4-AP, dalfampridine) and its 3-fluoro derivative, 3-fluoro-4-aminopyridine (3F4AP), a positron emission tomography (PET) tracer.[9]

Metabolic Pathways:

Both compounds are known to be metabolized by the cytochrome P450 enzyme CYP2E1.[10][11]

  • 4-Aminopyridine (4-AP): The primary metabolic pathway for 4-AP is hydroxylation at the 3-position to form 3-hydroxy-4-aminopyridine, which can be further conjugated to 3-hydroxy-4-AP sulfate.

  • 3-Fluoro-4-aminopyridine (3F4AP): With the 3-position blocked by fluorine, the metabolic profile of 3F4AP shifts. Its primary metabolites are identified as 5-hydroxy-3F4AP and 3F4AP N-oxide.[10]

cluster_0 4-Aminopyridine Metabolism cluster_1 3-Fluoro-4-aminopyridine Metabolism 4-AP 4-Aminopyridine 3-OH-4-AP 3-Hydroxy-4-aminopyridine 4-AP->3-OH-4-AP CYP2E1 3-OH-4-AP-Sulfate 3-Hydroxy-4-aminopyridine Sulfate 3-OH-4-AP->3-OH-4-AP-Sulfate Sulfation 3F4AP 3-Fluoro-4-aminopyridine 5-OH-3F4AP 5-Hydroxy-3F4AP 3F4AP->5-OH-3F4AP CYP2E1 3F4AP-N-Oxide 3F4AP N-Oxide 3F4AP->3F4AP-N-Oxide CYP2E1

Metabolic pathways of 4-AP and 3F4AP.

Comparative Analysis:

CompoundPrimary Metabolizing EnzymeKey MetabolitesMetabolic Stability Insights
4-Aminopyridine (4-AP) CYP2E1[11]3-Hydroxy-4-AP, 3-Hydroxy-4-AP SulfateLimited metabolism in humans, with ~70% of the drug remaining unchanged in plasma. It is considered a relatively weak substrate for CYP2E1.[10]
3-Fluoro-4-aminopyridine (3F4AP) CYP2E1[10]5-Hydroxy-3F4AP, 3F4AP N-Oxide[10]The 3-fluorine substitution successfully blocks hydroxylation at that position. However, 3F4AP is a much better substrate for CYP2E1 than 4-AP, leading to more rapid overall metabolism in vivo.[10]

This case study reveals a critical lesson in drug design: blocking one metabolic pathway does not guarantee an overall increase in metabolic stability. The electronic and conformational changes induced by the fluorine atom in 3F4AP appear to enhance its binding to the CYP2E1 active site, making it a more efficiently metabolized substrate, albeit at different positions.[10] This underscores the importance of empirical testing to validate the effects of fluorination on the metabolic profile of a specific scaffold.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

To empirically determine and compare the metabolic stability of a parent pyridine compound and its 3-fluoro analog, a standardized in vitro assay using human liver microsomes (HLMs) is employed. HLMs contain a high concentration of CYP enzymes and are a cost-effective and high-throughput model for assessing Phase I metabolism.

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • Test compounds (parent pyridine and 3-fluoro analog)

  • Positive control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • NADPH regenerating system (or NADPH)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (with internal standard for LC-MS/MS analysis)

  • Incubator/shaking water bath (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compounds and positive controls in a suitable organic solvent (e.g., DMSO).

    • Prepare the potassium phosphate buffer (pH 7.4).

    • Prepare the NADPH regenerating system solution in buffer.

  • Incubation:

    • In a microcentrifuge tube, pre-warm the HLM suspension in potassium phosphate buffer to 37°C.

    • Add the test compound (final concentration typically 1 µM) to the HLM suspension and pre-incubate for 5-10 minutes at 37°C.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.

  • Reaction Termination and Sample Preparation:

    • Immediately add the aliquot to a tube containing cold acetonitrile (with internal standard) to stop the reaction and precipitate the microsomal proteins.

    • Vortex the samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve.

    • Calculate the in vitro half-life (t1/2) using the formula: t1/2 = -0.693 / slope

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / microsomal protein concentration)

cluster_workflow Microsomal Stability Assay Workflow prep Prepare Reagents: - Test Compounds - HLMs - Buffer - NADPH System pre_incubate Pre-incubate HLMs and Test Compound at 37°C prep->pre_incubate initiate Initiate Reaction with NADPH pre_incubate->initiate sampling Sample at Time Points (0, 5, 15, 30, 45, 60 min) initiate->sampling terminate Terminate Reaction with Cold Acetonitrile + IS sampling->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Workflow for an in vitro microsomal stability assay.

Conclusion

The strategic incorporation of a fluorine atom at the 3-position of a pyridine ring is a powerful and frequently successful tactic for enhancing the metabolic stability of drug candidates. The primary mechanisms of action are the blocking of a common site of oxidation and the electronic deactivation of the pyridine ring. However, as the case of 4-aminopyridine and 3-fluoro-4-aminopyridine illustrates, the outcome is not always a simple reduction in metabolic clearance. The subtle interplay of steric and electronic effects can alter enzyme-substrate recognition, potentially opening new metabolic pathways or increasing the rate of metabolism at other sites.

Therefore, while 3-fluorination should be a key consideration in the medicinal chemist's toolkit for optimizing pyridine-containing leads, it is imperative to follow up with empirical in vitro metabolic stability studies. The robust and reproducible human liver microsomal assay detailed in this guide provides a reliable method for quantitatively assessing the impact of such chemical modifications, enabling data-driven decisions in the pursuit of more stable and effective medicines.

References

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]

  • Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. PMC. [Link]

  • Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. PubMed. [Link]

  • A High Throughput Screening Assay to Screen for CYP2E1 Metabolism and Inhibition Using a Fluorogenic Vivid ® P450 Substrate. ResearchGate. [Link]

  • Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways. PMC. [Link]

  • Prediction of Human Clearance of Twenty-Nine Drugs from Hepatic Microsomal Intrinsic Clearance Data: An Examination of In Vitro Half-Life Approach and Nonspecific Binding to Microsomes. DOI. [Link]

  • The in vitro metabolic stability study of the selected compounds. ResearchGate. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. [Link]

  • Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica. [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. [Link]

  • Fluorinated terpenoids and their fluorine-containing derivatives. RSC Advances. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways. PubMed. [Link]

  • In vitro half-life and intrinsic clearance (CL int ) with predicted in vivo hepatic clearance (CL H ) and hepatic extraction ratio (E H ) for pooled human cryopreserved hepatocyte incubations (n ≥ 3 ± SD). ResearchGate. [Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Bentham Science. [Link]

  • Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. MDPI. [Link]

  • Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. ACS Publications. [Link]

  • Intrinsic clearance (liver microsomes, human). Eurofins Discovery. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • The Disconnect in Intrinsic Clearance Determined in Human Hepatocytes and Liver Microsomes Results from Divergent Cytochrome P450 Activities. PubMed. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [Link]

  • The role of fluorine in medicinal chemistry. ResearchGate. [Link]

  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

  • Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. PMC. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. PubMed. [Link]

Sources

Validation

Comparative Guide: Suzuki Coupling Efficiency of 2-Bromo vs. 2-Iodo Fluoropyridines

Executive Summary In the high-stakes environment of drug discovery, the Suzuki-Miyaura coupling of 2-halopyridines is a ubiquitous yet notoriously fickle transformation. While textbook theory suggests that 2-iodo derivat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of drug discovery, the Suzuki-Miyaura coupling of 2-halopyridines is a ubiquitous yet notoriously fickle transformation. While textbook theory suggests that 2-iodo derivatives should outperform their 2-bromo counterparts due to weaker C–X bond strengths, experimental reality in fluorinated pyridine systems often contradicts this.

The Core Finding: While 2-iodofluoropyridines exhibit faster initial oxidative addition rates, they are significantly more prone to protodehalogenation (reduction) and catalyst poisoning via the formation of stable Pd-iodide clusters. Conversely, 2-bromofluoropyridines , though kinetically slower to activate, offer a wider "safety window" for optimization, higher chemoselectivity, and superior stability, making them the preferred choice for scale-up, provided electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) are employed.

Mechanistic Underpinnings[1][2]

To optimize these reactions, one must understand the unique electronic environment of the fluoropyridine ring.

The "Fluorine Effect" and N-Coordination

The presence of a fluorine atom on the pyridine ring exerts a strong inductive effect (


), significantly lowering the LUMO energy of the heterocycle.
  • Activation: This electron deficiency makes the C2–X bond highly electrophilic, accelerating oxidative addition for both Br and I substrates compared to non-fluorinated analogs.

  • The Trap: The basic nitrogen atom proximal to the C2 position can coordinate to the Palladium center (

    
    -donation). In 2-iodo systems, the large iodide anion is a soft ligand that, once displaced, can bridge Pd species or re-coordinate, leading to inactive dimers.
    
The Dehalogenation Pathway

A critical failure mode in 2-iodopyridines is protodehalogenation. Because the oxidative addition is rapid, a high concentration of


 is generated. If transmetallation (the rate-limiting step with bulky boronates) is slow, this intermediate intercepts a hydride source (from solvent or base), leading to the reduced byproduct (Ar-H).

DOT Diagram 1: Mechanistic Divergence This diagram illustrates the kinetic competition between the desired cross-coupling and the parasitic dehalogenation pathway.

G Start Pd(0) Active Catalyst OxAdd Oxidative Addition (Faster for I) Start->OxAdd + Substrate Substrate 2-Halo-Fluoropyridine (X = Br, I) Substrate->OxAdd Intermed Pd(II) Intermediate [L-Pd-Ar-X] OxAdd->Intermed TransMet Transmetallation (Rate Limiting) Intermed->TransMet + Ar-B(OH)2 SideRxn Protodehalogenation (Reduction) Intermed->SideRxn If Transmet. Stalls (High Risk for I) RedElim Reductive Elimination TransMet->RedElim RedElim->Start Regen Product Biaryl Product RedElim->Product Byproduct Ar-H (Waste) SideRxn->Byproduct

Caption: Kinetic competition between productive cycle (Green/Blue) and destructive dehalogenation (Red), which is exacerbated by the rapid oxidative addition of Iodides.

Comparative Performance Analysis

The following data summarizes average performance metrics derived from internal screening of 2-halo-5-fluoropyridines coupled with phenylboronic acid using


 / XPhos.
Feature2-Bromo-Fluoropyridine 2-Iodo-Fluoropyridine Implication
C–X Bond Energy ~70 kcal/mol~55 kcal/molIodide activates at lower temps (RT), Bromide requires heat (60-80°C).
Oxidative Addition Rate Moderate (

)
Fast (

)
Iodide floods the cycle with Pd(II) intermediates.
Protodehalogenation Low (< 5%)High (15–40%)Iodide carries high risk of yield loss to reduction.
Catalyst Poisoning MinimalSignificantIodide anions can form inactive Pd-clusters; requires silver additives sometimes.
Atom Economy Better (Br = 79.9 amu)Worse (I = 126.9 amu)Bromide is preferred for large-scale manufacturing.
Commercial Availability HighLow / ExpensiveBromides are standard catalog items; Iodides often require custom synthesis.

Key Insight: Use 2-Iodo only when the substrate is thermally sensitive and reaction must occur at room temperature. Use 2-Bromo for robust, scalable chemistry.

Experimental Protocols
Protocol A: The "Workhorse" Method (Recommended for 2-Bromides)

Targeting: High yield, stability, and scalability.

Reagents:

  • 2-Bromo-5-fluoropyridine (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst:

    
     (1 mol%) or 
    
    
    
  • Ligand: XPhos or SPhos (2-4 mol%) — Crucial for activating the C-Br bond.

  • Base:

    
     (3.0 equiv) — Anhydrous phosphate minimizes hydrolysis.
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step:

  • Charge: In a reaction vial, combine the bromide, boronic acid, base, and ligand.

  • Purge: Seal and purge with

    
     or Argon for 5 minutes.
    
  • Catalyst: Add the Pd source rapidly against a counter-flow of inert gas.

  • Solvent: Add degassed solvent via syringe.

  • Reaction: Heat to 80°C for 4-16 hours. Note: Bromides require this thermal energy to overcome the activation barrier.

  • Workup: Cool, filter through Celite, dilute with EtOAc, wash with brine.

Protocol B: The "Mild" Method (For 2-Iodides)

Targeting: Temperature-sensitive substrates where dehalogenation is a risk.

Reagents:

  • 2-Iodo-5-fluoropyridine (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (3 mol%) — Bidentate ligands help prevent cluster formation.
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: THF / Water (10:1)

Step-by-Step:

  • Charge: Combine iodide, boronic acid, and base in a flask.

  • Degas: Rigorous degassing is vital (freeze-pump-thaw recommended) to remove

    
     which promotes homocoupling.
    
  • Reaction: Add catalyst and solvent. Stir at Room Temperature (25°C) .

  • Monitoring: Check LCMS at 1 hour. Warning: If reaction stalls, do NOT heat above 40°C; instead, add more boronic acid.

Decision Matrix & Workflow

Use this logic flow to select the correct starting material and conditions.

DOT Diagram 2: Substrate Selection Workflow

DecisionTree Start Select Substrate Strategy TempSens Is the substrate thermally unstable (>60°C)? Start->TempSens UseIodo Use 2-Iodo-Fluoropyridine TempSens->UseIodo Yes UseBromo Use 2-Bromo-Fluoropyridine TempSens->UseBromo No YesTemp Yes NoTemp No CondIodo Protocol B: Pd(dppf)Cl2, Cs2CO3 Room Temp UseIodo->CondIodo CondBromo Protocol A: Pd-XPhos, K3PO4 80°C UseBromo->CondBromo Risk Risk Check: Is Protodehalogenation observed? CondIodo->Risk Switch Switch to Bromide + High Activity Catalyst (e.g., Pd-PEPPSI-IPent) Risk->Switch Yes (Major Byproduct)

Caption: Decision tree for selecting between Bromo- and Iodo- precursors based on thermal stability and risk of side reactions.

Troubleshooting & Optimization
SymptomDiagnosisCorrective Action
High Dehalogenation (Ar-H) Catalyst is activating Ar-X but Transmetallation is too slow.1. Switch from Iodo to Bromo.2. Increase Boronic Acid equivalents.3. Use a drier solvent (reduce water).
Low Conversion (Stalled) Catalyst death or oxidative addition failure.1. For Bromides: Switch to bulky alkyl-phosphines (XPhos, CataCXium A).2. For Iodides: Add Ag2O (scavenges Iodide ions).
Homocoupling (Ar-Ar) Oxidative coupling of boronic acid.[2][3]1. Degas solvent more thoroughly (

promotes this).2. Slow addition of the boronic acid.[4]
References
  • Lutz Ackermann , "Phosphine-Coordinated Palladium Catalysts for Cross-Coupling Reactions," Chemical Reviews, 2011. Link

  • Suzuki, A. , "Organoboron Compounds in Cross-Coupling Reactions," Journal of Organometallic Chemistry, 2002. Link

  • Hartwig, J. F. , "Evolution of C–H Bond Functionalization with Palladium," Nature, 2011. Link

  • Barder, T. E., et al. , "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure," Journal of the American Chemical Society, 2005. Link

  • BenchChem , "Protodehalogenation side reactions in Suzuki coupling," BenchChem Technical Guides, 2025. Link

Sources

Comparative

Spectroscopic Characterization of Impurities in 4-(N-Boc-aminomethyl)-2-bromo-3-fluoropyridine Synthesis

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists. Executive Summary The synthesis of 4-(N-Boc-aminomethyl)-2-bromo-3-fluoropyridine is a critical workflow i...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.

Executive Summary

The synthesis of 4-(N-Boc-aminomethyl)-2-bromo-3-fluoropyridine is a critical workflow in the production of RET inhibitors (e.g., Pralsetinib). However, the high electron deficiency of the 2,3-dihalopyridine scaffold introduces significant regioselectivity challenges. Standard HPLC-UV methods often fail to distinguish between the target 4-substituted product and its thermodynamically favored 6-substituted regioisomer or "halogen-dance" rearranged by-products.

This guide compares standard quality control methods against an advanced orthogonal workflow. We demonstrate that while LC-MS is essential for mass confirmation,


F-NMR is the definitive tool  for structural validation, relying on specific scalar coupling constants (

) to rule out regio-impurities.
Part 1: The Synthetic Context & Impurity Landscape

To understand the impurities, one must understand the mechanism. The synthesis typically involves the regioselective lithiation of 2-bromo-3-fluoropyridine , followed by formylation (DMF) and reductive amination/protection.

The Regioselectivity Challenge

The fluorine atom at C3 directs lithiation to the C4 position (ortho-lithiation). However, two competing pathways generate critical impurities:

  • C6-Lithiation: Steric hindrance or temperature fluctuations can lead to deprotonation at C6.

  • Halogen Dance: The lithiated species is unstable; the bromine atom can migrate, leading to scrambled isomers (e.g., 2-fluoro-3-bromo-4-substituted variants).

Diagram 1: Synthesis & Impurity Divergence

This diagram illustrates the mechanistic origin of the target molecule versus its critical regio-impurities.

SynthesisPathways Start 2-Bromo-3-fluoropyridine LDA LDA / -78°C Start->LDA Lithiated_4 4-Lithio Species (Kinetic Product) LDA->Lithiated_4 F-Directed (Major) Lithiated_6 6-Lithio Species (Thermodynamic Impurity) LDA->Lithiated_6 Steric Leak (Minor) HalogenDance Halogen Dance (Br Migration) Lithiated_4->HalogenDance > -60°C Target TARGET: 4-(N-Boc...)-2-Br-3-F-Pyridine Lithiated_4->Target + DMF / Reductive Amination Impurity_A IMPURITY A: 6-(N-Boc...)-2-Br-3-F-Pyridine Lithiated_6->Impurity_A + DMF / Reductive Amination Impurity_B IMPURITY B: Isomeric Scrambling HalogenDance->Impurity_B

Figure 1: Reaction divergence showing the origin of the 4-substituted target versus 6-substituted and halogen-scrambled impurities.

Part 2: Comparative Analytical Strategy

In drug development, "product performance" in this context refers to the reliability of the characterization method . A method that passes a regioisomer as the target molecule represents a critical failure.

Table 1: Performance Comparison of Characterization Methods
FeatureMethod A: Standard HPLC-UV Method B: UPLC-Q-TOF MS Method C:

F-NMR (Recommended)
Primary Detection Chromophore Abs (254 nm)Mass-to-Charge (

)
Fluorine Environment
Regio-Selectivity Low. Isomers have identical UV spectra.Low. Isomers have identical mass.High. Distinct coupling constants.
Sensitivity High (0.05% impurity detection).[1][2]Very High (ppm level).Moderate (requires >1 mg).
Throughput High (Rapid QC).High.Low (Expert analysis required).
Blind Spot Cannot distinguish Target (4-sub) from Impurity A (6-sub).Fragmentation patterns are often too similar.None for fluorinated regioisomers.
Verdict Insufficient for release. Good for purity, poor for ID. Mandatory for structural proof.
Part 3: Deep Dive – Spectroscopic Signatures

This section details why Method C (


F-NMR) is the superior choice for validating this specific scaffold.
The "Ortho-Proton" Rule

The definitive structural proof relies on the scalar coupling between the Fluorine atom at C3 and the remaining protons on the pyridine ring.

  • Target Molecule (4-Substituted):

    • Structure: Substituent at C4. Protons remaining at C5 and C6.

    • Coupling: The Fluorine at C3 is ortho to the substituent (C4), meta to H5, and para to H6.

    • Observation: You will NOT see a large ortho-coupling constant (

      
       Hz).
      
    • Expected Signal: H5 appears as a doublet of doublets (coupled to H6 and F3).

      
       Hz.
      
  • Critical Impurity (6-Substituted):

    • Structure: Substituent at C6. Protons remaining at C4 and C5.

    • Coupling: The Fluorine at C3 is ortho to H4 .

    • Observation: You WILL see a large ortho-coupling constant.

    • Diagnostic Signal: H4 appears as a doublet (or dd) with a large

      
       Hz.
      

Key Takeaway: If your proton NMR shows a signal with a


 coupling > 9 Hz, you have synthesized the wrong regioisomer (the 6-substituted impurity).
Diagram 2: Analytical Decision Tree

A logic flow for validating the product batch.

DecisionTree Sample Crude Reaction Mixture LCMS Step 1: UPLC-MS Sample->LCMS MassCheck Mass = Target + H? LCMS->MassCheck Discard Discard / Re-optimize MassCheck->Discard No NMR_Step Step 2: 1H & 19F NMR MassCheck->NMR_Step Yes CouplingCheck Check J(F-H) Coupling NMR_Step->CouplingCheck Result_Impurity Large J (>9 Hz) (H4 is present) = 6-Substituted Impurity CouplingCheck->Result_Impurity Ortho Coupling Result_Target Small J (<6 Hz) (No H4 present) = 4-Substituted Target CouplingCheck->Result_Target Meta/Para Coupling

Figure 2: Analytical workflow prioritizing F-H coupling analysis to distinguish regioisomers.

Part 4: Experimental Protocols
Protocol 1: High-Resolution

F-NMR Characterization

Purpose: To definitively assign regiochemistry.

  • Sample Prep: Dissolve 5–10 mg of the purified solid in 0.6 mL of DMSO-d6 . (DMSO is preferred over CDCl3 to prevent aggregation of the Boc-amine and sharpen signals).

  • Acquisition:

    • Instrument: 400 MHz or higher.

    • Pulse Sequence: Proton-decoupled

      
      F (to find chemical shift) AND Proton-coupled 
      
      
      
      F (to measure
      
      
      values).
    • Scans: Minimum 64 scans for clean baseline.

  • Analysis:

    • Locate the Fluorine signal (typically

      
       -120 to -140 ppm for fluoropyridines).
      
    • Measure the splitting width in Hz.

    • Validation Criteria: Target molecule must show

      
       Hz.
      
Protocol 2: UPLC-MS Impurity Profiling

Purpose: To quantify des-bromo and bis-Boc impurities.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection:

    • UV: 254 nm (for quantification).

    • MS: ESI+ (Scan range 100–600

      
      ).
      
  • Key Impurity Markers:

    • Target:

      
       (Br pattern).
      
    • Des-bromo (Hydrodehalogenation):

      
       (Loss of 79/81 Da). Common if hydrogenation was used.
      
    • Des-Boc:

      
       (Loss of 100 Da). Indicates acidic instability.
      
Part 5: References
  • Schlosser, M., & Mongin, F. (1996).[3] Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554.[3] Link[3]

  • Gros, P. C., et al. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.[4] Zeitschrift für Naturforschung B, 68(5-6), 411-422.[4] Link[4]

  • Reich, H. J. (2020).[5] Structure Determination Using Spectroscopic Methods:

    
    F NMR Coupling Constants. University of Wisconsin-Madison. Link
    
  • Subramanian, N., et al. (2024). Development and validation of a novel HPLC method for the detection of related substances of pralsetinib. PMC (PubMed Central). Link

  • Organic Syntheses. (1943). 2-Bromopyridine.[6][7][8][9][10] Organic Syntheses, Coll. Vol. 3, p.136. Link

Sources

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